molecular formula C30H26Cl3NO4 B10801084 PX-102 trans racemate

PX-102 trans racemate

Cat. No.: B10801084
M. Wt: 570.9 g/mol
InChI Key: KHTLNTBMDCZNGU-GUTACTQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PX-102 trans racemate is a useful research compound. Its molecular formula is C30H26Cl3NO4 and its molecular weight is 570.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality PX-102 trans racemate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PX-102 trans racemate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H26Cl3NO4

Molecular Weight

570.9 g/mol

IUPAC Name

4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid;methane

InChI

InChI=1S/C29H22Cl3NO4.CH4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35;/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35);1H4/t20-,21-;/m0./s1

InChI Key

KHTLNTBMDCZNGU-GUTACTQSSA-N

Isomeric SMILES

C.C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)[C@@H]5C[C@H]5C6=CC=C(C=C6)C(=O)O)Cl

Canonical SMILES

C.C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Therapeutic Potential and Developmental Challenges of PX-102, a Non-Steroidal FXR Agonist

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Farnesoid X Receptor (FXR), a nuclear bile acid receptor, is a pivotal regulator of metabolic and inflammatory pathways, making it a highly attractive therapeutic target for a spectrum of liver and metabolic diseases, most notably Non-Alcoholic Steatohepatitis (NASH).[1][2] This guide provides a comprehensive technical analysis of PX-102, a potent, fully-synthetic, non-steroidal FXR agonist, charting its journey from a promising preclinical candidate to its eventual discontinuation.[3][4] We will dissect its mechanism of action, synthesize key findings from preclinical and clinical evaluations, and contextualize its developmental trajectory within the broader landscape of FXR-targeted therapies. By examining the causality behind its promising efficacy signals and ultimate safety liabilities, this document serves as an instructive case study on the complexities of translating potent pharmacology into a viable therapeutic.

The Farnesoid X Receptor: A Central Node in Metabolic Homeostasis

FXR is a ligand-activated transcription factor predominantly expressed in the liver, intestine, kidneys, and adrenal glands.[1] As a member of the nuclear receptor superfamily, it functions as a master regulator of bile acid, lipid, and glucose metabolism.[3] Its natural ligands are bile acids, such as chenodeoxycholic acid (CDCA). Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA response elements in the promoter regions of target genes, modulating their expression.

The therapeutic rationale for FXR agonism in NASH is multi-faceted:

  • Bile Acid Homeostasis: Activation of FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn represses Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This provides a negative feedback loop crucial for preventing bile acid overload and associated cytotoxicity.[5]

  • Lipid Metabolism: FXR activation decreases circulating triglyceride levels by regulating genes involved in lipogenesis and fatty acid uptake.[6]

  • Glucose Metabolism & Insulin Sensitivity: FXR plays a role in hepatic glucose metabolism, and its activation has been shown to improve insulin sensitivity, a key factor in the pathogenesis of NASH.[5]

  • Anti-inflammatory and Anti-fibrotic Effects: Beyond metabolism, FXR activation exhibits potent anti-inflammatory and anti-fibrotic properties, directly addressing the histological hallmarks of NASH progression.[6][7]

PX-102: Molecular Profile and Mechanism of Action

PX-102 was developed by Phenex Pharmaceuticals as a potent, synthetic, non-steroidal FXR agonist.[3][8] Structurally, it is a derivative of the early non-steroidal agonist GW4064, modified to improve pharmacological properties such as aqueous solubility and membrane permeability.[5]

Mechanism of Action: The FXR/SHP Signaling Cascade

The primary mechanism through which PX-102 exerts its effects is the robust activation of the FXR/SHP signaling pathway.[9][10]

  • Agonist Binding: PX-102 binds to the ligand-binding domain of FXR, inducing a conformational change.

  • Heterodimerization & Gene Transcription: The activated FXR receptor forms a partnership with RXR. This complex translocates to the nucleus and binds to FXR response elements on target genes.

  • SHP Induction: A key target gene is SHP. The induction of SHP protein leads to the downstream repression of other nuclear receptors and transcription factors.

  • Metabolic Regulation: A primary target of SHP-mediated repression is CYP7A1, leading to reduced bile acid synthesis. This cascade results in profound, positive impacts on cholesterol, triglyceride, and glucose metabolism in both the liver and intestine.[3]

FXR_Pathway cluster_EC Extracellular Space cluster_Cytoplasm Hepatocyte Cytoplasm cluster_Nucleus Nucleus cluster_output Metabolic Outcomes PX102 PX-102 FXR FXR PX102->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Dimerizes with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (on DNA) FXR_RXR->FXRE Binds to cluster_Nucleus cluster_Nucleus FXR_RXR->cluster_Nucleus Translocates Outcome2 ↓ Triglycerides FXR_RXR->Outcome2 Regulates Lipid Genes Outcome3 ↓ Cholesterol Uptake FXR_RXR->Outcome3 SHP_Gene SHP Gene FXRE->SHP_Gene Induces Transcription SHP_Protein SHP Protein SHP_Gene->SHP_Protein Translates to CYP7A1_Gene CYP7A1 Gene Outcome1 ↓ Bile Acid Synthesis CYP7A1_Gene->Outcome1 SHP_Protein->CYP7A1_Gene Represses Transcription

Caption: PX-102 Activated FXR/SHP Signaling Pathway.

Preclinical Evaluation: From Proof-of-Concept to Toxicity Signals

The preclinical phase of drug development aims to establish biological activity in relevant disease models and perform an initial assessment of the safety profile. PX-102 demonstrated compelling efficacy in various animal models.

Efficacy and Hepatoprotective Effects

In proprietary animal studies conducted by Phenex, PX-102 demonstrated a range of therapeutic effects that made it an ideal candidate for NASH.[3]

  • Metabolic Improvement: The compound potently reduced the intestinal uptake of neutral lipids and cholesterol while simultaneously enhancing their excretion.[3]

  • Insulin Sensitization: PX-102 was shown to improve hepatic insulin sensitivity.[3]

  • Hepatoprotection: In animal models of liver cirrhosis and fibrosis, PX-102 exhibited significant hepatoprotective effects.[3]

Adverse Findings in a High-Fat Diet Mouse Model

Despite the positive efficacy signals, subsequent studies revealed a concerning safety profile. A study investigating PX-102 in a high-fat diet mouse model uncovered dose-related hepatotoxicity.[9][10]

  • Hepatocellular Apoptosis: Both PX-102 and the steroidal agonist obeticholic acid (OCA) were found to reduce mitochondrial function in hepatocytes and promote programmed cell death (apoptosis).[9][10]

  • Disruption of Liver Function: The administration of PX-102 (at 5 mg/kg and 15 mg/kg) led to a decrease in hepatocyte-specific genes and an imbalance in liver regeneration, suggesting a disruption of fundamental hepatic functions.[9][10] These adverse effects were shown to be dependent on the FXR/SHP pathway, as gene ablation or inhibition of FXR or SHP ameliorated the cytotoxicity.[10]

Table 1: Summary of Key Preclinical Findings for PX-102

Model System Key Findings Implication Reference(s)
Animal Models of Cirrhosis/Fibrosis Massive hepatoprotective effects; Improved insulin sensitivity. Strong therapeutic rationale for NASH and liver fibrosis. [3]
General Animal Studies Potent reduction in intestinal lipid/cholesterol uptake; Enhanced lipid excretion. Positive impact on dyslipidemia associated with metabolic syndrome. [3]
High-Fat Diet Mouse Model Dose-dependent liver injury; Reduced mitochondrial function; Promoted hepatocyte apoptosis via FXR/SHP pathway. Significant hepatotoxicity signal, questioning the therapeutic window. [9][10]

| In Vitro Hepatoma Cells | Similar subcellular localization to Cilofexor, but with a longer membrane residence time. | The prolonged target engagement may contribute to hepatic transcriptional effects and potential toxicity. |[4] |

Exemplar Protocol: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model

This protocol represents a standard methodology used in preclinical research to evaluate the anti-fibrotic potential of a test compound like PX-102. The causality behind this choice is that CCl₄ induces reproducible, severe centrilobular necrosis and oxidative stress, which reliably progresses to fibrosis, mimicking key aspects of chronic liver injury.

Objective: To assess the ability of a test article (e.g., PX-102) to prevent or reverse the development of liver fibrosis induced by chronic CCl₄ administration in mice.

Methodology:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals for at least one week prior to study initiation under standard conditions (12h light/dark cycle, controlled temperature/humidity, ad libitum access to food and water).

  • Group Allocation (Self-Validating System):

    • Group 1: Vehicle Control (n=8-10): Receives vehicle for both CCl₄ (e.g., corn oil) and the test article. This group establishes the baseline liver histology and function.

    • Group 2: CCl₄ + Vehicle (n=8-10): Receives CCl₄ and vehicle for the test article. This group establishes the maximum extent of fibrosis induction in the model.

    • Group 3: CCl₄ + Test Article (e.g., PX-102, n=8-10): Receives CCl₄ and the test article at a therapeutic dose. This is the primary efficacy evaluation group.

    • Group 4: CCl₄ + Positive Control (e.g., Silymarin, n=8-10): Receives CCl₄ and a known hepatoprotective/anti-fibrotic agent. This group validates the model's responsiveness to therapeutic intervention.

  • Fibrosis Induction:

    • Administer CCl₄ (e.g., 1 mL/kg, 10% solution in corn oil) via intraperitoneal (i.p.) injection twice weekly for 6-8 weeks.

  • Test Article Administration:

    • Administer PX-102 or vehicle daily via oral gavage, starting from the first day of CCl₄ administration (prophylactic model) or after 4 weeks of CCl₄ (therapeutic model).

  • Monitoring:

    • Monitor body weight and clinical signs of distress twice weekly.

  • Terminal Procedures (at week 6-8):

    • Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).

    • Perfuse the liver with saline and harvest the entire organ. Weigh the liver.

    • Fix a portion of the liver in 10% neutral buffered formalin for histological analysis.

    • Snap-freeze a portion of the liver in liquid nitrogen for molecular analysis (e.g., hydroxyproline content, gene expression).

  • Endpoint Analysis:

    • Histology: Stain paraffin-embedded sections with Hematoxylin & Eosin (H&E) for morphology and Sirius Red/Masson's Trichrome for collagen deposition (fibrosis). Score fibrosis using a standardized system (e.g., METAVIR).

    • Biochemical: Quantify serum ALT/AST levels.

    • Molecular: Measure total liver hydroxyproline content as a quantitative marker of collagen. Perform qPCR for fibrotic marker genes (e.g., α-SMA, Col1a1, TIMP-1).

Clinical Development and Discontinuation

Based on the promising initial preclinical data, Phenex advanced PX-102 into clinical trials to evaluate its safety and activity in humans.

Clinical_Trial_Workflow cluster_Pre Pre-Screening & Enrollment cluster_Dosing Dosing & Monitoring (MAD Study) cluster_Post Follow-up & Analysis P1 Identify Potential Healthy Volunteers P2 Informed Consent P1->P2 P3 Screening Visit (Inclusion/Exclusion Criteria) P2->P3 P4 Subject Enrollment & Randomization P3->P4 D1 Baseline Assessment (PK/PD/Safety Labs) P4->D1 D2 Administer PX-102 or Placebo (Daily for 7 Days) D1->D2 D3 Intensive PK/PD Sampling (e.g., Day 1 & Day 7) D2->D3 D4 Ongoing Safety Monitoring (AEs, Vitals, Labs) D3->D4 F1 End of Treatment Visit D4->F1 F2 Safety Follow-up F1->F2 F3 Database Lock F2->F3 F4 Statistical Analysis (Safety, PK, PD) F3->F4

Caption: Generalized Workflow for a Phase I Multiple Ascending Dose (MAD) Trial.

Phase I Clinical Program

Two key Phase I studies were conducted in healthy volunteers to establish the initial human safety profile.

Table 2: Overview of PX-102 Phase I Clinical Trials

Trial ID Official Title / Study Type Phase Design Population Key Endpoints Reference(s)
NCT01998659 Single Ascending Oral Dose Phase I Study With Px-102 I Single-center, double-blind, randomized, placebo-controlled, parallel group Healthy male subjects Safety, Tolerability, Pharmacokinetics (PK), Pharmacodynamics (PD) [5][11]

| NCT01998672 | Multiple Ascending Oral Dose Phase I Study With Px-102 | I | Single-center, double-blind, randomized, placebo-controlled, parallel group (7 days dosing) | Healthy male subjects | Safety, Tolerability, PK, PD |[5][12] |

Clinical Findings and Rationale for Discontinuation

While the Phase I studies confirmed that PX-102 demonstrated the anticipated pharmacodynamic effects of FXR activation in healthy volunteers, they also revealed critical safety concerns that mirrored the preclinical toxicology findings.[4]

  • Elevated Liver Enzymes: Treatment with PX-102 caused a two-fold increase in alanine aminotransferase (ALT) activity.[4] ALT is a sensitive biomarker for hepatocellular injury, and a drug-induced elevation is a significant red flag, particularly for a therapy intended to treat liver disease.

  • Adverse Lipid Profile Changes: The studies also showed unfavorable changes in cholesterol levels.[4] While some lipid modulation is an on-target effect of FXR activation, the specific profile observed was concerning and is a known liability for this drug class.[2]

These findings ultimately led to the discontinuation of PX-102's development.[4] The therapeutic window was deemed too narrow, with the doses required for efficacy overlapping with those causing unacceptable liver safety signals.

Comparative Analysis and Future Perspectives

The story of PX-102 is highly instructive when placed in the context of its successors and the broader field of FXR agonist development.

PX-102 vs. Cilofexor (GS-9674)

PX-104, the eutomer of PX-102, was subsequently developed as Cilofexor (GS-9674) and showed a more favorable clinical profile.[5] A key differentiating factor appears to be cellular pharmacokinetics.

  • Hepatic Residence Time: Studies in hepatoma cells showed that while both compounds had similar subcellular localization, Cilofexor was washed out more rapidly.[4] This suggests a lower membrane residence time for Cilofexor, which may contribute to reduced hepatic transcriptional effects and a better safety profile, avoiding the ALT elevations and cholesterol changes seen with PX-102.[4] This highlights that not just potency, but the kinetics of target engagement, are critical for safety.

Lessons for the Field

The development of FXR agonists has been challenging. The first-generation steroidal agonist, Obeticholic Acid (OCA), while demonstrating efficacy, is hampered by significant side effects, including pruritus (itching) and adverse lipid changes (increased LDLc, decreased HDLc).[2] The experience with PX-102 underscores that non-steroidal agonists are not inherently free from on-target safety liabilities.

The lessons learned from PX-102 have guided the field toward developing next-generation FXR agonists with improved therapeutic indices. Key strategies include:

  • Optimizing Binding Kinetics: As the Cilofexor example shows, fine-tuning the association and dissociation rates from the receptor can potentially separate efficacy from toxicity.

  • Partial Agonism: Developing partial agonists that do not fully activate the receptor may provide sufficient therapeutic benefit while avoiding the full spectrum of on-target adverse effects.

  • Tissue-Specific Targeting: The development of intestine-restricted FXR agonists, such as fexaramine, aims to harness the beneficial metabolic effects originating from gut FXR activation while minimizing hepatic exposure and associated side effects.[5]

Conclusion

PX-102 stands as a critical case study in drug development. It successfully validated the therapeutic hypothesis that potent, non-steroidal FXR agonism could powerfully modulate metabolic pathways relevant to NASH and liver fibrosis. Its preclinical efficacy was a clear testament to the potential of this target. However, its journey was cut short by an unacceptable hepatotoxicity profile that emerged in both advanced preclinical models and early human trials. The project underscored the immense challenge of targeting a master regulator like FXR, where the line between pharmacology and toxicology can be thin. The legacy of PX-102 lies in the crucial lessons it provided regarding the importance of cellular pharmacokinetics, on-target toxicity, and the need for innovative chemical strategies to create safer, more effective FXR-targeted therapies for patients with liver disease.

References

  • Phenex initiates Phase I first-in-man study with its clinical development candid
  • Multiple Ascending Oral Dose Phase I Study With Px-102. (2014). ClinicalTrials.gov.
  • Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases. (n.d.). Frontiers in Pharmacology.
  • Single Ascending Oral Dose Phase I Study With Px-102. (2014). ClinicalTrials.gov.
  • Ali, A. H., et al. (n.d.). Recent advances in the development of farnesoid X receptor agonists.
  • Ali, A. H., et al. (2015). Recent advances in the development of farnesoid X receptor agonists.
  • This reference was not used in the final document.
  • Zhang, T., et al. (2022). Farnesoid X receptor (FXR) agonists induce hepatocellular apoptosis and impair hepatic functions via FXR/SHP pathway.
  • Farnesoid X Receptor (FXR) Agonist – Pipeline Review, 2024. (2024). Fortune Business Insights.
  • Zhang, T., et al. (2022). Farnesoid X receptor (FXR)
  • Kremoser, C., et al. (2019).
  • This reference was not used in the final document.
  • This reference was not used in the final document.
  • This reference was not used in the final document.
  • Px-102 - Drug Targets, Indications, Patents. (2026).
  • This reference was not used in the final document.
  • This reference was not used in the final document.
  • This reference was not used in the final document.
  • This reference was not used in the final document.
  • Non-alcoholic fatty liver disease (NAFLD)

Sources

Architecting FXR Agonists: A Structural and Mechanistic Analysis of PX-102 vs. Bile Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Farnesoid X Receptor (FXR) is a master transcriptional regulator of bile acid (BA), lipid, and glucose homeostasis. Agonizing FXR has proven to be a highly effective strategy for treating metabolic and cholestatic liver diseases. However, the structural chassis of the agonist—whether a steroidal bile acid derivative or a fully synthetic non-steroidal small molecule—profoundly dictates its pharmacokinetics, coactivator recruitment profile, and toxicity footprint. This technical guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) between Obeticholic Acid (OCA) (a classical bile acid-derived agonist) and PX-102 (a non-steroidal "hammerhead" isoxazole agonist).

Molecular Architectures: Steroidal vs. Non-Steroidal Paradigms

The Bile Acid Derivative: Obeticholic Acid (OCA)

Endogenous bile acids like chenodeoxycholic acid (CDCA) serve as natural ligands for FXR. Obeticholic acid (6α-ethyl-CDCA or INT-747) was developed as the first-in-class semisynthetic FXR agonist, achieving regulatory approval for Primary Biliary Cholangitis (PBC)[1].

  • Structural Rationale: The addition of a 6α-ethyl group to the cholanoic acid backbone fills a secondary hydrophobic cavity within the FXR ligand-binding domain (LBD). This structural modification increases the binding affinity and agonistic activity by approximately 100-fold compared to native CDCA[2].

  • Pharmacological Bottleneck: Because OCA relies on a steroidal scaffold, it utilizes endogenous bile acid transporters (e.g., NTCP for hepatic uptake and BSEP for biliary efflux)[3]. This forces the drug into the enterohepatic circulation, leading to intrahepatic accumulation. Structurally mimicking natural bile acids also contributes to severe, dose-dependent pruritus (itching) and unwanted lipid shifts (such as elevated LDL cholesterol)[4].

The Non-Steroidal Isoxazole: PX-102

To bypass the enterohepatic entrapment and toxicity of steroidal molecules, researchers developed fully synthetic, non-steroidal agonists. PX-102 (also known as PX20606) evolved from the first-generation synthetic agonist GW4064[5].

  • Structural Rationale: GW4064 exhibited potent efficacy but suffered from UV instability and cytotoxicity due to a vulnerable stilbene double bond[6]. PX-102 replaces this stilbene core with a rigid cyclopropyl linker connecting a methoxyphenyl group to a benzoic acid moiety[7].

  • The "Hammerhead" Conformation: PX-102 features a trisubstituted isoxazole core that adopts a strict "hammerhead" shape within the FXR LBD[5]. The structural rigidity limits the entropic penalty upon target binding.

  • Pharmacological Consequence: Lacking a steroid backbone, PX-102 is invisible to bile acid transporters, resulting in predictable systemic pharmacokinetics, prevention of BA-associated pruritus, and robust in vivo capability to induce transhepatic cholesterol efflux[8].

Mechanistic Divergence: The "Mousetrap" Activation Model

Upon ligand binding, the FXR LBD undergoes a structural transition where Helix-12 (H-12) folds over the binding pocket—a mechanism often referred to as the "mousetrap" model[9]. This stabilizes the receptor and exposes a hydrophobic cleft that recruits transcriptional coactivators (such as SRC-1).

While both OCA and PX-102 stabilize H-12, their distinct molecular volumes and rigidities induce slightly different H-12 conformational states[9]. Steroidal agonists like OCA induce a widespread classical gene profile, directly inhibiting bile acid synthesis via SHP and FGF19[1]. In contrast, the rigid "hammerhead" topology of PX-102 specifically alters the coactivator interaction interface to aggressively promote the expression of transhepatic cholesterol efflux pathways[8], lowering total cholesterol and triglycerides, albeit with some reduction in HDL[8].

Pathway LBD FXR Ligand Binding Domain (LBD) H12 Helix-12 Conformational Stabilization (Mousetrap) LBD->H12 Coactivator Recruitment PX102 PX-102 (Non-Steroidal) Rigid Isoxazole PX102->LBD Systemic Distribution OCA OCA (Steroidal) 6α-ethyl-CDCA OCA->LBD Enterohepatic Circulation Efflux Transhepatic Cholesterol Efflux (Atheroprotective) H12->Efflux Promoted via PX-102 Feedback CYP7A1 / SHP Bile Acid Synthesis Inhibition H12->Feedback Conserved Transcriptional Pathway

Caption: Divergent pharmacokinetic and mechanistic pathways of steroidal (OCA) vs. non-steroidal (PX-102) FXR activation.

Quantitative Comparison of Agonist Profiles

The table below summarizes the quantitative differences driving the decision-making process in preclinical drug development for these compounds.

Property / MetricObeticholic Acid (OCA)PX-102
Chemical Class Steroidal (Semisynthetic BA derivative)Non-Steroidal (Fully Synthetic)
Core Architecture 6α-ethyl-chenodeoxycholic acidTrisubstituted isoxazole
Molecular Weight 420.6 g/mol [4]554.85 g/mol [10]
In vitro Potency (hFXR) ~99 nM~50 nM (Gal4) to 131 nM (FRET)[8][11]
Pharmacokinetics Subject to enterohepatic circulationSystemic / Non-enterohepatic
Clinical Viability Approved for PBC; Trials for MASH[1]Phase I/II investigational (NASH/NAFLD)[12]
Key Adverse Effects Severe pruritus, LDL elevation[1][4]Decreased HDL levels[8]

Self-Validating Experimental Protocols

To accurately assess the structural impact of these agonists on receptor binding and lipid metabolism, experimental setups must be fortified with internal validation controls.

In Vitro Target Engagement: TR-FRET Coactivator Recruitment Assay

Causality for Choice: Standard fluorescence assays often yield false positives when assessing fully synthetic, highly conjugated aromatic molecules like PX-102 due to inherent autofluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by utilizing a Terbium (Tb) fluorophore with a long emission half-life, allowing researchers to introduce a 100 µs delay before reading, ensuring short-lived background compound autofluorescence has decayed.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a complex of GST-tagged human FXR-LBD (2 nM), Terbium-labeled anti-GST antibody (2 nM), and fluorescein-labeled SRC-1 coactivator peptide (100 nM) in assay buffer (TRIS-HCl pH 7.5, DTT, 0.01% Tween-20).

  • Ligand Incubation: Dispense 10 µL of the receptor-peptide complex into a 384-well plate. Add test compounds (PX-102 or OCA) across a 10-point dose-response dilution (ranging from 10 µM to 0.1 nM).

  • Internal Validation Check (Critical): Every plate must include a titration of reference standard GW4064 alongside vehicle controls (1% DMSO).

  • Readout: Incubate for 1 hour at room temperature. Excite the plate at 340 nm. Following a 100 µs delay, measure dual emissions at 495 nm (Tb background) and 520 nm (Fluorescein FRET signal).

  • Data Validation Pipeline: Calculate the 520/495 ratio. The assay is explicitly declared invalid if the Z'-factor derived from the DMSO vs. maximal GW4064 signal is < 0.6, or if the calculated EC50 of GW4064 falls outside the historical 15–65 nM confidence interval.

FRET_Workflow Step1 Ligand Incubation (GST-FXR-LBD + Agonist) Step2 100 µs Delay (Autofluorescence Decay) Step1->Step2 TR-Excitation Step3 Emission Ratio (520nm / 495nm) Step2->Step3 FRET Transfer Validation Validation Step3->Validation Data Processing

Caption: Self-validating sequence for the TR-FRET Coactivator Recruitment assay eliminating compound artifacts.

In Vivo Profiling: Reverse Cholesterol Transport (RCT) Validation

Causality for Choice: Because PX-102 induces unique transhepatic cholesterol efflux and HDL shifts[8] compared to steroidal OCA, static blood lipid panels are insufficient. A dynamic in vivo RCT model using ³H-labeled macrophages is required to trace the physical movement of cholesterol out of the body.

Step-by-Step Methodology:

  • Macrophage Preparation: Load J774 mouse macrophages with [³H]-cholesterol and acetylated LDL in vitro to foam-cell status.

  • Treatment Protocol: Pre-dose C57BL/6J mice orally with PX-102 (e.g., 10 mg/kg), OCA (10 mg/kg), or vehicle for 7 consecutive days to stabilize FXR target gene expression.

  • Engraftment & Baseline Validation: On Day 8, inject the ³H-labeled foam cells intraperitoneally. Collect blood at 24 hours. Self-Validation: Baseline plasma ³H counts must show a linear increase in vehicle mice to prove successful macrophage engraftment and unhindered systemic mobilization.

  • Terminal Endpoint: Transfer mice to metabolic cages. Collect feces continuously for 48 hours. Isolate ³H-bile acids and ³H-neutral sterols from dried feces.

  • Quantification: Efficacy is determined by calculating the fractional excretion of the injected isotope into feces. A valid experiment requires total tracer mass-balance recovery to ensure no label was sequestered anomalously.

Conclusion

The evolution from steroidal bile acids like Obeticholic Acid to non-steroidal architectures like PX-102 represents a paradigm shift in modulating FXR. While OCA proved the clinical viability of the target, its steroid backbone intrinsically chains it to the enterohepatic circulation, yielding predictable toxicities. PX-102’s rigid, synthetic isoxazole framework bypasses these physiological traps, allowing for precise structural manipulation of Helix-12 and offering a pathway toward optimizing reverse cholesterol transport without the burden of pruritus.

References

1.[4] Structure-Based Discovery of Obeticholic Acid Derivatives as Novel Farnesoid X Receptor Partial Agonists with Improved Selectivity and Reduced Off-Target Effects - PMC. URL: 2.[10] PX20606 | PX-102 | CAS#1268244-85-4 | 1268245-19-7 - MedKoo Biosciences. URL: 3.[5] Knocking on FXR's door: the "hammerhead"-structure series of FXR agonists - amphiphilic isoxazoles with potent in vitro and in vivo activities - PubMed. URL: 4.[7] PX-102 - Inxight Drugs - ncats. URL: 5.[11] PX20606 (PX-102) | Farnesoid X Receptor Agonist - MedChemExpress. URL: 6.[1] Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - MDPI. URL: 7.[2] Obeticholic acid, a synthetic bile acid agonist of the farnesoid X receptor, attenuates experimental autoimmune encephalomyelitis - PNAS. URL: 8.[8] Chemical structures of the FXR agonists investigated (Synthetic FXR Agonists Induce HDL-Mediated Transhepatic Cholesterol Efflux) - ResearchGate. URL: 9.[6] FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC. URL: 10.[12] Phenex initiates Phase I first-in-man study with its clinical development candidate Px-102 - FirstWord Pharma. URL: 11.[9] FXR AGONISTS INDUCE DISTINCT H-12 STRUCTURAL STATES - UMT. URL: 12.[3] Farnesoid X Receptor (FXR) Agonists and Protein Kinase Regulation in NAFLD and NASH: Mechanisms and Therapeutic Potential - MDPI. URL:

Sources

Methodological & Application

Introduction: The Challenge of Hydrophobic Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Dissolution of PX-102 trans-racemate for Cell Culture Applications

Disclaimer: The compound "PX-102" is not a widely recognized chemical identifier in publicly available scientific literature for cell culture applications. The following protocols are based on the professional experience of senior application scientists and established best practices for handling poorly water-soluble, hydrophobic small molecules, a common characteristic of novel research compounds. This guide assumes that PX-102 is a hydrophobic, solid compound requiring dissolution in an organic solvent prior to its use in aqueous cell culture media.

The introduction of hydrophobic compounds into aqueous cell culture systems is a frequent challenge in drug discovery and biomedical research. Due to their low water solubility, these molecules tend to precipitate when added to culture media, leading to inaccurate and non-reproducible experimental results.[1][2] Proper dissolution and the preparation of stable, homogenous working solutions are therefore critical for obtaining reliable data on the compound's biological activity.

This guide provides a detailed, step-by-step protocol for the dissolution of a hypothetical hydrophobic compound, PX-102 trans-racemate, for use in cell-based assays. The principles and techniques described herein are broadly applicable to other similar research compounds.

Hypothetical Physicochemical Properties of PX-102

The following table outlines plausible physicochemical properties for a novel research compound like PX-102, which would necessitate the specialized dissolution protocol described below.

PropertyHypothetical ValueImplication for Cell Culture
Molecular Weight ~450 g/mol Standard for small molecule inhibitors.
Appearance White to off-white solidRequires dissolution from a powdered form.
Aqueous Solubility < 1 µg/mLEssentially insoluble in water; will precipitate in media if not prepared correctly.
Solubility in DMSO ≥ 50 mg/mLDimethyl sulfoxide (DMSO) is a suitable solvent for creating a high-concentration stock solution.[3]
Solubility in Ethanol ~10 mg/mLEthanol is a potential alternative solvent, though with lower solubilizing capacity for this hypothetical compound.

Materials and Reagents

  • PX-102 trans-racemate powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade (e.g., Sigma-Aldrich, D2650)

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL)

  • Sterile, serological pipettes and pipette tips

  • Vortex mixer

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile, disposable syringe filters (0.22 µm), if needed

  • Analytical balance

  • Chemical fume hood

Protocol 1: Preparation of a High-Concentration Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution, which is a standard and essential practice for sparingly soluble compounds.[4] A high concentration minimizes the volume of organic solvent introduced into the cell culture, thereby reducing the risk of solvent-induced cytotoxicity.[3][5]

Step-by-Step Methodology:
  • Calculate Required Mass: In a chemical fume hood, carefully weigh the required amount of PX-102 powder. To prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450 g/mol :

    • Mass (mg) = Concentration (mmol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 450 g/mol = 4.5 mg

  • Transfer to Sterile Tube: Transfer the weighed PX-102 powder into a sterile 1.5 mL microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the tube.

  • Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes until the PX-102 powder is completely dissolved. The solution should be clear and free of any visible particulates. If necessary, gentle warming in a 37°C water bath can be applied, but care should be taken to avoid degradation of the compound.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

The high-concentration stock solution must be diluted to the final working concentration in a complete cell culture medium immediately before use. The key to this step is to avoid precipitation of the hydrophobic compound.

Step-by-Step Methodology:
  • Determine Final Solvent Concentration: The final concentration of DMSO in the culture medium should be kept as low as possible, typically ≤ 0.1%, to prevent solvent-induced effects on cell viability and function.[3][5] Some cell lines may tolerate slightly higher concentrations, but this should be determined empirically.

  • Perform Serial Dilutions: It is highly recommended to perform serial dilutions of the stock solution in the complete cell culture medium to reach the desired final concentration. Direct dilution of a small volume of highly concentrated stock into a large volume of medium can cause localized high concentrations, leading to precipitation.[1]

    • Example for preparing a 10 µM working solution:

      • The dilution factor from a 10 mM stock is 10,000 µM / 10 µM = 1000.

      • To prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium.

      • This results in a final DMSO concentration of 0.1% (10 µL in 10,000 µL).

  • Mixing Technique: Add the stock solution (or the intermediate dilution) dropwise to the pre-warmed cell culture medium while gently swirling the medium. This gradual introduction helps to ensure that the compound remains in solution.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments.[3] This control should contain the same final concentration of DMSO as the compound-treated cultures to account for any effects of the solvent itself.

Workflow for PX-102 Solution Preparation

G cluster_stock Protocol 1: Stock Solution (10 mM) cluster_working Protocol 2: Working Solution (e.g., 10 µM) weigh Weigh 4.5 mg PX-102 dissolve Add 1 mL Sterile DMSO weigh->dissolve vortex Vortex until clear dissolve->vortex store Aliquot and store at -20°C vortex->store dilute Add 10 µL of 10 mM stock to medium (0.1% DMSO) store->dilute Dilute 1:1000 prewarm Pre-warm 10 mL cell culture medium prewarm->dilute mix Mix gently dilute->mix use Use immediately in cell culture mix->use

Caption: Workflow for preparing PX-102 stock and working solutions.

Best Practices and Troubleshooting

SolventRecommended Max. ConcentrationPotential Cellular Effects at Higher Concentrations
DMSO ≤ 0.1%Cytotoxicity, altered gene expression, differentiation induction.[5][6]
Ethanol ≤ 0.1% - 0.5%Can affect cell metabolism and membrane integrity.[5]
Methanol Not generally recommendedMore toxic than ethanol.[5]

Troubleshooting Precipitation:

  • Precipitate forms in stock solution: The compound may be less soluble than anticipated. Try preparing a lower concentration stock solution (e.g., 1 mM).

  • Precipitate forms upon dilution in media:

    • Lower the final concentration of the compound.

    • Decrease the final DMSO concentration by using a more concentrated stock if pipetting accuracy allows.

    • Consider alternative solvents if the compound is soluble in them and they are compatible with your cell line (e.g., ethanol).

    • For particularly challenging compounds, co-solvents or solubilizing agents like cyclodextrins or Tween® 80 can be explored, but these can have their own biological effects and require additional controls.[2][7]

Hypothetical Mechanism of Action: Signaling Pathway

For a novel compound like PX-102, understanding its potential mechanism of action is key. The diagram below illustrates a hypothetical signaling pathway that a small molecule inhibitor might target, such as a receptor tyrosine kinase (RTK) pathway involved in cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation PX102 PX-102 PX102->RTK Inhibition Ligand Growth Factor Ligand->RTK

Caption: Hypothetical inhibition of an RTK signaling pathway by PX-102.

Safety Precautions

  • Always handle unknown or poorly characterized compounds in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Material Safety Data Sheet (MSDS) for both the compound (if available) and the solvent (e.g., DMSO) before use.

References

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs. [Link]

  • O'Brien, J., & Wilson, I. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2838–2844. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Cold Spring Harbor Protocols. [Link]

  • Unknown. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Almeida, A. D. S., de Oliveira, R. J., Saraceni, C. H. C., & de Souza, C. M. (2013). Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay. Brazilian Dental Journal, 24(2), 113-118. [Link]

  • Yapar, K., Atalay, A., & Kendir, E. C. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Hacettepe University Journal of the Faculty of Pharmacy, 42(1), 1-10. [Link]

  • Lee, J. H., Kim, J., Park, S., & Jeon, N. L. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 12(5), 551. [Link]

  • Patel, V. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]

  • Dollo, G. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate. [Link]

Sources

Comprehensive Application Note: PX-102 Formulation and Solubility Protocols in DMSO and Corn Oil Vehicles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

PX-102 (also known as PX20606) is a highly potent, non-steroidal Farnesoid X Receptor (FXR) agonist used extensively in metabolic disease models, including non-alcoholic steatohepatitis (NASH) and portal hypertension[1][2]. Due to its substantial molecular weight and profound lipophilicity, achieving stable, homogeneous solutions is a recognized barrier to reliable in vitro screening and in vivo pharmacokinetic (PK) studies.

This application note details the physicochemical rationale, specific vehicle selection, and validated step-by-step methodologies necessary to solubilize PX-102 effectively. By detailing the causality behind solvent choices and establishing self-validating quality control measures, this guide establishes a robust standard for researchers working with hydrophobic nuclear receptor agonists.

Physicochemical Properties & Pharmacological Profile

Understanding the intrinsic properties of PX-102 is foundational for formulation design. Because of its cyclopropyl-benzoic acid and chlorinated phenyl groups, the molecule exhibits significant hydrophobicity, precluding the use of standard aqueous buffers[3][4].

Table 1: Physicochemical & Pharmacological Data of PX-102
ParameterValue / DescriptionImpact on Formulation
Target Mechanism Farnesoid X Receptor (FXR) AgonistRequires intracellular target engagement, necessitating a bioavailable vehicle[2].
Formula / MW C₂₉H₂₂Cl₃NO₄ / 554.85 g/mol High molecular weight increases the required solvation energy[3][4].
Lipophilicity (AlogP) 8.73Highly hydrophobic; strictly requires organic solvents (e.g., DMSO) or lipids (e.g., corn oil)[4][5].
Maximum Solubility (DMSO) 100 mg/mL (180.23 mM)Achievable only with ultrasonic assistance to disrupt the crystal lattice[6][7].
Storage (Stock) Powder: -20°C (3 years) / DMSO: -80°C (6 months)Prevents thermal degradation and solvent-induced hydrolysis[1][8].

Rationale for Vehicle Selection (Causality)

In Vitro Vehicle: Dimethyl Sulfoxide (DMSO)

DMSO is the required solvent for in vitro primary stock generation[1][6]. Because of PX-102's high AlogP (8.73), standard amphiphilic detergents fail to adequately penetrate its dense crystalline structure[4]. DMSO acts as a strong aprotic solvent, effectively disrupting these intermolecular forces.

  • Crucial Causality Check: The use of anhydrous, freshly opened DMSO is mandatory. DMSO is profoundly hygroscopic. Even a 1–2% influx of ambient atmospheric moisture drastically changes the dielectric constant of the solvent, forcing highly lipophilic compounds like PX-102 to prematurely crash out of solution and form colloidal micro-precipitates[7].

In Vivo Vehicle: Corn Oil

For in vivo oral (PO) or intraperitoneal (IP) administration, aqueous or low-lipid emulsions often fail to achieve sufficient systemic exposure[9]. Corn oil provides a continuous long-chain triglyceride matrix. When dosed orally, this lipid matrix triggers gallbladder emptying and natural mixed-micelle formation in the intestinal tract, mimicking a "fed-state" that exponentially increases the enterocyte absorption of PX-102[5][9].

Mechanism of Action

Once formulated and administered, PX-102 acts as an exogenous ligand that passively diffuses into hepatocytes and enterocytes. Upon engaging the FXR, it promotes dimerization with the Retinoid X Receptor (RXR). This heterodimer binds to specific DNA sequences (FXREs), radically altering the transcription of metabolic regulators (upregulating SHP and NDRG2, whilst downregulating CYP7A1), which drives its hepatoprotective effects[2][5].

FXR_Pathway PX102 PX-102 (FXR Agonist) FXR Farnesoid X Receptor (FXR) PX102->FXR Binds & Activates Complex FXR-RXR Heterodimer FXR->Complex Dimerization RXR Retinoid X Receptor (RXR) RXR->Complex DNA FXR Response Elements (FXRE) Complex->DNA Translocation & Binding SHP Up-regulation: SHP, NDRG2 DNA->SHP Transcription CYP Down-regulation: CYP7A1 DNA->CYP Repression via SHP Physiology Decreased Bile Acid Synthesis & Hepatoprotection SHP->Physiology CYP->Physiology

Figure 1: Mechanism of PX-102 mediated FXR activation and downstream hepatoprotective signaling.

Experimental Protocols

Protocol 1: Preparation of a 10 mM In Vitro Stock Solution in DMSO

Objective: Generate a chemically stable master stock for in vitro assays (e.g., FRET or M1H target engagement assays)[6][8].

  • Environmental Equilibration: Remove the PX-102 vial from the -20°C freezer and place it in a room-temperature desiccator for 30 minutes. Causality: Opening a cold vial causes instant atmospheric moisture condensation, irreparably degrading solubility.

  • Solvent Calculation: To prepare a 10 mM stock from 5 mg of PX-102 (MW 554.85), calculate the volume of anhydrous DMSO required. Volume = Mass / (MW × Concentration) = 5 mg / (554.85 g/mol × 0.01 M) ≈ 0.9011 mL[8].

  • Primary Mixing: Add the 0.9011 mL of freshly opened, anhydrous DMSO directly to the powdered compound. Vortex vigorously for 30 seconds.

  • Ultrasonic Disruption: Submerge the sealed vial in an ultrasonic water bath at room temperature for 5 to 10 minutes. Causality: PX-102 requires mechanical shear forces to fully break its stable molecular lattice; without sonication, micro-crystals will persist[7].

  • Storage Aliquoting: Divide the clear master stock into 50 µL single-use aliquots. Store immediately at -80°C. Do not subject aliquots to more than one freeze-thaw cycle[1][8].

Protocol 2: Formulation of a 5% DMSO / 95% Corn Oil Vehicle for In Vivo Administration

Objective: Create a uniform lipid vehicle containing 5 mg/mL PX-102 for oral or IP dosing (e.g., 25 mg/kg body weight administration)[1][5].

  • Pre-warming the Lipid Phase: Heat pharmaceutical-grade corn oil to 37°C using a heated magnetic stirrer. Causality: Corn oil at room temperature has high kinematic viscosity. Heating it reduces viscosity, ensuring rapid micellar encapsulation of the drug and preventing interface crystallization.

  • Co-solvent Spiking: To formulate 1 mL of dosing solution:

    • Aspirate 50 µL of a prepared 100 mg/mL PX-102 DMSO master stock.

    • Add the DMSO stock dropwise (1 drop per second) into 950 µL of the pre-warmed corn oil while the oil is under constant, vigorous vortexing.

  • Emulsification: Continue vortexing the mixture at max speed for 2 continuous minutes.

  • Administration Window: Administer the formulation to the animal subjects within 4 hours. Causality: Extended storage of supersaturated lipid suspensions can lead to gradual drug precipitation.

Formulation_Workflow Powder PX-102 Powder (Stored at -20°C) DMSO Anhydrous DMSO Addition Powder->DMSO Sonic Ultrasonic Bath (5-10 mins) DMSO->Sonic Breaks crystal lattice Master 100 mg/mL Master Stock (Clear Solution) Sonic->Master Mix Dropwise Addition & Vigorous Vortexing Master->Mix 5% v/v Oil Pre-warmed Corn Oil (37°C) Oil->Mix 95% v/v Vehicle Final In Vivo Vehicle (5% DMSO / 95% Corn Oil) Mix->Vehicle Emulsification

Figure 2: Step-by-step workflow for the solubilization and in vivo formulation of PX-102.

Self-Validating Quality Control Workflows

To maintain the highest scientific integrity and ensure experiments are completely self-validating, researchers must conduct the following checks before proceeding with dosing:

  • In Vitro Validation (Spectrophotometry): Prepare a mock dilution of your DMSO stock into your final aqueous assay buffer. Read the Optical Density (OD) at 600 nm against a blank buffer. An elevated OD indicates light scattering caused by colloidal PX-102 aggregates crashing out of solution. If OD600 > 0.05 above the baseline, the stock must be re-sonicated or the DMSO concentration adjusted.

  • In Vivo Validation (Centrifugal Phase Assessment): Before drawing the formulation into syringes, centrifuge a 100 µL aliquot of the Corn Oil formulation at 3,000 × g for 5 minutes. If a white crystalline pellet forms at the bottom of the tube, the hydrophobic drug has precipitated out of the lipid phase. A stable, successful emulsion will remain a single uniform phase with no pellet.

References

  • [PX-102 (PX20606) | CAS 1268244-85-4 | AbMole BioScience] - AbMole.1

  • [Px-102 | C29H22Cl3NO4 | CID 118374999 - PubChem - NIH] - National Institutes of Health. 3

  • [Compound: PX-102 (CHEMBL3822773) - ChEMBL - EMBL-EBI] - ChEMBL Database. 4

  • [PX20606 (PX-102) | Farnesoid X Receptor Agonist | MedChemExpress] - MedChemExpress.2

  • [MedChemExpress trans-PX20606 HY-100443A - Gentaur Italia] - Gentaur. 6

  • [trans-PX20606 (trans-PX-102) | FXR Agonist - MedchemExpress.com] - MedChemExpress. 8

  • [trans-PX20606 (trans-PX-102) | FXR Agonist | MedChemExpress] - MedChemExpress. 7

  • [Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist] - Journal of Medicinal Chemistry, ACS Publications.9

  • [FXR agonist 4 - Benchchem] - BenchChem. 5

Sources

Application Notes and Protocols for the Characterization of PX-102 trans racemate in HepG2 Cells

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Framework for Evaluating PX-102 in a Hepatocellular Carcinoma Model

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, necessitating the exploration of novel therapeutic agents. The HepG2 cell line, derived from a human liver carcinoma, serves as a cornerstone in vitro model for HCC research, enabling the preliminary assessment of cytotoxicity and mechanistic pathways of investigational compounds.[1]

This document provides a comprehensive guide for the initial characterization of PX-102 trans racemate, a novel small molecule compound, using the HepG2 cell line. While the precise mechanism of action for PX-102 is under investigation, its chemical structure suggests potential activity as a modulator of critical signaling pathways in cancer cell proliferation and survival. These protocols are designed to establish a foundational understanding of its bioactivity, focusing on determining its dose-dependent cytotoxicity and elucidating its potential to induce apoptosis.

As a Senior Application Scientist, my objective is to provide not just a series of steps, but a logical framework grounded in established methodologies. The causality behind each protocol is explained to empower researchers to execute these experiments with precision and to interpret the resulting data with confidence. The protocols described herein form a self-validating system, beginning with basic cell viability and progressing to more complex mechanistic studies.

PART 1: Essential Materials and Preparations

Cell Line and Culture Conditions
  • Cell Line: HepG2 (Human Liver Carcinoma, ATCC® HB-8065™)

  • Growth Medium: It is recommended to use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2] Some protocols may also utilize Minimum Essential Medium (MEM) with similar supplements.[3][4]

  • Culture Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[2][5]

  • Subculturing: Passage cells every 3-4 days, or when they reach 75-80% confluency, to ensure they remain in the exponential growth phase.[2][6] Use a dissociation reagent like Trypsin-EDTA for harvesting.[7]

Preparation of PX-102 trans racemate Stock Solution
  • Compound: PX-102 trans racemate (Molecular Weight: ~554.85 g/mol ).[8]

  • Solvent: High-purity Dimethyl Sulfoxide (DMSO), cell culture grade.

  • Procedure:

    • Prepare a 10 mM primary stock solution of PX-102 in DMSO. For example, dissolve 5.55 mg of PX-102 in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C, protected from light.

  • Scientist's Note (Causality): DMSO is a standard solvent for many organic small molecules for in vitro assays due to its high solubilizing capacity and miscibility with aqueous culture media. Creating a concentrated primary stock allows for minimal solvent exposure to the cells in the final assay. The final DMSO concentration in the culture medium should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.[9]

PART 2: Experimental Protocols & Methodologies

The following protocols are designed to be performed sequentially to build a comprehensive profile of PX-102's effect on HepG2 cells.

Workflow for PX-102 Characterization in HepG2 Cells

Caption: Overall experimental workflow for evaluating PX-102 in HepG2 cells.

Protocol: Determining Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[1] Mitochondrial dehydrogenases in living cells convert the yellow MTT into a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[1][10]

Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well clear, flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.[9][11] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of PX-102 in complete growth medium from your 10 mM stock. Suggested final concentrations: 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest PX-102 dose) and a "medium only" blank control.[9]

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective PX-102 dilutions or controls.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.[12] Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.[10][12]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11][12] Mix thoroughly by gentle pipetting or by using a plate shaker for 10 minutes.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9][10]

Data Analysis:

  • Subtract the average absorbance of the "medium only" wells from all other readings.

  • Calculate Cell Viability (%) relative to the vehicle control:

    • Cell Viability (%) = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100[1]

  • Plot the Cell Viability (%) against the log of the PX-102 concentration and use non-linear regression analysis to determine the IC50 value.

Hypothetical Data Presentation:

PX-102 Conc. (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle)1.3120.095100.0
11.2550.08195.7
51.0890.07283.0
100.8790.06567.0
250.6430.05149.0
500.3280.03925.0
1000.1440.02811.0
Protocol: Investigating Apoptosis via Western Blot

Western blotting allows for the detection and semi-quantitative analysis of specific proteins, providing insight into the molecular mechanisms of cell death.[13] An increase in cleaved (activated) caspases or a shift in the ratio of pro- to anti-apoptotic Bcl-2 family proteins can indicate the induction of apoptosis.[13][14]

Methodology:

  • Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates. Grow until they reach ~70-80% confluency. Treat the cells with PX-102 at its determined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control group.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add an appropriate volume of lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the Bradford or BCA assay.[13]

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples (e.g., load 25-60 µg of total protein per lane).[11][15]

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBS-T (Tris-buffered saline with 0.1% Tween-20) for 1 hour to prevent non-specific antibody binding.[15]

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies for apoptosis analysis include:

      • Cleaved Caspase-3: A key executioner caspase.

      • Cleaved PARP: A substrate of cleaved caspase-3; its cleavage is a hallmark of apoptosis.

      • Bax: A pro-apoptotic Bcl-2 family protein.

      • Bcl-2: An anti-apoptotic Bcl-2 family protein.

      • β-actin or GAPDH: A loading control to ensure equal protein loading.[14]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Interpretation: An increase in the levels of cleaved Caspase-3, cleaved PARP, and Bax, coupled with a decrease in Bcl-2, upon treatment with PX-102 would strongly suggest the induction of the intrinsic apoptotic pathway.

Hypothetical Signaling Pathway of PX-102-Induced Apoptosis

Assuming PX-102 functions as an inhibitor of a pro-survival pathway (e.g., RAF kinase), a plausible mechanism for apoptosis induction is outlined below.

G PX102 PX-102 RAF Pro-Survival Kinase (e.g., RAF) PX102->RAF Inhibition MEK_ERK Downstream Signaling (e.g., MEK/ERK) RAF->MEK_ERK Activation Bcl2 Bcl-2 (Anti-apoptotic) Expression MEK_ERK->Bcl2 Upregulation Bax Bax (Pro-apoptotic) Expression Bcl2->Bax Inhibition Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Induction CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical cascade of PX-102-induced apoptosis in HepG2 cells.

PART 3: Safety, Troubleshooting, and References

Safety Precautions
  • Chemical Handling: PX-102 is an investigational compound with an unknown toxicological profile. Always handle with appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) if available. A general SDS for a similar chemical structure indicates potential hazards such as being harmful if swallowed, causing skin irritation, and serious eye damage.

  • Cell Culture: Handle HepG2 cells under sterile conditions in a Class II biological safety cabinet to prevent microbial contamination. All cell culture waste should be decontaminated before disposal.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
High variability in MTT assay Inconsistent cell seeding; Edge effects in the 96-well plate; Incomplete formazan solubilization.Ensure a homogenous single-cell suspension before seeding; Avoid using the outermost wells of the plate; Ensure thorough mixing after adding DMSO.
No/weak signal in Western Blot Insufficient protein loading; Poor antibody quality or incorrect dilution; Inefficient protein transfer.Confirm protein concentration with a quantification assay; Titrate primary antibody to find optimal concentration; Check transfer efficiency with Ponceau S staining.
IC50 value seems too high/low Incorrect stock concentration; Cell passage number is too high, altering sensitivity; Incorrect incubation time.Verify calculations and weighing of the compound; Use cells within a consistent, low passage number range (e.g., 5-25); Optimize treatment duration (e.g., test 24, 48, and 72 hours).[6]

References

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025, September 25). Google Cloud.
  • Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold in Well Plate and Well Insert Formats. REPROCELL.
  • Example protocol for the culture of the HepG2 cell line on alvetex® (22 mm disc in 12-well plate format, AMS.AVP002). AMSBIO.
  • HepG2 culture conditions Medium: DMEM + 10% FBS + 1% pen-strep. ENCODE.
  • HEPG2 Subculturing in 100mm dish.
  • HEPG2 Cell Line User Guide.
  • Apoptosis western blot guide. Abcam.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • cytotoxicity assay protocol for WM382 on HepG2 cells. Benchchem.
  • Western blot analysis of apoptosis-related proteins in HepG2 cells... ResearchGate.
  • Best protocol for western blot in HepG2 cell line? ResearchGate.
  • Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin. PMC.
  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science.
  • Px-102 | C29H22Cl3NO4 | CID 118374999. PubChem - NIH.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • HepG2 - Liver cancer cells. Fisher Scientific.

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vehicle selection for chronic administration of PX-102

Author: BenchChem Technical Support Team. Date: March 2026

Vehicle Selection for Chronic Administration of PX-102: A Step-by-Step Guide

Introduction

PX-102 is a potent, non-steroidal farnesoid X receptor (FXR) agonist that has been investigated for its role in cholesterol, triglyceride, and glucose metabolism. As with many modern drug candidates, PX-102 is a lipophilic small molecule with poor aqueous solubility, presenting a significant challenge for achieving consistent and adequate bioavailability in preclinical studies, particularly those involving chronic administration. The selection of an appropriate vehicle is one of the most critical steps in the design of long-term efficacy and toxicology studies. An improper vehicle can lead to variable drug exposure, erroneous data, direct toxicity, and unnecessary animal stress, ultimately compromising the study's validity and ethical standing.

This guide provides a comprehensive, step-by-step framework for selecting, developing, and validating a suitable vehicle for the chronic administration of PX-102. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating a poorly soluble compound, ensuring data integrity and animal welfare. The methodology presented herein follows a logical, tiered approach, beginning with simple screening and progressing to formulation optimization and in vivo tolerability testing.

Physicochemical Profile of PX-102

A thorough understanding of the test article's physicochemical properties is the foundation of any formulation strategy. PX-102's structure and known properties strongly indicate that simple aqueous vehicles will be insufficient for achieving the concentrations required for in vivo studies.

PropertyValueImplication for Formulation
Chemical Name 4-[(1S,2S)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acidComplex, multi-ring structure suggests low aqueous solubility.
Molecular Formula C₂₉H₂₂Cl₃NO₄---
Molecular Weight ~554.85 g/mol High molecular weight (>500) can negatively impact permeability and solubility.
Calculated XLogP3 7.6A high LogP value strongly indicates high lipophilicity and poor water solubility.
Known Solubility 10 mM in DMSOSoluble in a strong organic solvent, confirming its hydrophobic nature. DMSO is generally unsuitable for chronic in vivo use due to toxicity.
Administration Route Oral (in preclinical and clinical studies)Formulation strategy should focus on maximizing oral bioavailability.

Based on this profile, PX-102 is classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility). Therefore, solubility-enhancement strategies are mandatory. Previous preclinical research has successfully used a formulation containing milk fat, pointing towards the utility of lipid-based systems.

The Tiered Approach to Vehicle Selection

A systematic, tiered approach is recommended to efficiently identify a suitable vehicle. This process minimizes the use of complex formulations when simpler ones may suffice and ensures that key questions of solubility, stability, and tolerability are addressed sequentially.

G start Start: Physicochemical Characterization of PX-102 tier1 Tier 1: Solubility Screening (Aqueous & Non-Aqueous Vehicles) start->tier1 decision1 Is solubility > target concentration in a simple vehicle? tier1->decision1 tier2 Tier 2: Formulation Development (Suspensions, Lipid-Based Systems) decision1->tier2 No tier3 Tier 3: In Vivo Tolerability Study (7-14 Days) decision1->tier3 Yes (e.g., in oil) decision2 Is a stable formulation achievable? tier2->decision2 decision2->tier3 Yes revisit Re-evaluate Formulation Strategy (e.g., Co-solvents, Nanosuspension) decision2->revisit No decision3 Is the formulation well-tolerated? final Final Vehicle Selected Proceed to Chronic Study decision3->final Yes decision3->revisit No revisit->tier2

Caption: A tiered workflow for systematic vehicle selection for PX-102.

Tier 1: Initial Solubility Screening

Objective: To determine the approximate solubility of PX-102 in a range of commonly used and well-tolerated pharmaceutical vehicles. This provides the empirical basis for selecting a formulation strategy.

Protocol 4.1: Equilibrium Solubility Assessment

Materials:

  • PX-102 powder

  • Calibrated analytical balance

  • Glass vials (e.g., 2 mL or 4 mL) with screw caps

  • Vehicle panel (see Table 4.2 for suggestions)

  • Vortex mixer

  • End-over-end rotator or shaking incubator set to ambient temperature

  • Centrifuge capable of >10,000 x g

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Preparation: Add an excess of PX-102 powder to a series of labeled glass vials (e.g., add 5-10 mg of PX-102 to 1 mL of each test vehicle). The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Mixing: Tightly cap the vials and vortex vigorously for 1-2 minutes to ensure the powder is well-wetted and suspended.

  • Equilibration: Place the vials on an end-over-end rotator at ambient temperature for 24-48 hours. This allows the system to reach equilibrium. Causality: Constant, gentle agitation is required to maximize the interaction between the solute (PX-102) and the solvent (vehicle) to achieve true equilibrium solubility.

  • Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solids.

  • Sampling: Carefully collect a known volume of the clear supernatant from each vial. Be cautious not to disturb the pellet.

  • Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a validated analytical method (HPLC or LC-MS/MS).

  • Calculation: Determine the concentration of PX-102 in the supernatant and report the solubility in mg/mL.

Table 4.2: Example Vehicle Screening Panel & Expected Results
Vehicle ClassSpecific VehicleTarget for Chronic DosingExpected Solubility of PX-102
Aqueous 0.9% SalineHighVery Low (<0.001 mg/mL)
5% Dextrose in Water (D5W)HighVery Low (<0.001 mg/mL)
Aqueous Suspension 0

Troubleshooting & Optimization

minimizing hepatotoxicity in high-dose PX-102 studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the PX-102 Technical Support Center. This resource is designed for our valued research partners, scientists, and drug development professionals who are conducting high-dose studies with PX-102. As a potent investigational compound, understanding and mitigating potential off-target effects is paramount to successful therapeutic development. This guide provides in-depth technical support, troubleshooting strategies, and validated protocols to proactively address and minimize the risk of hepatotoxicity. Our goal is to empower you with the knowledge and tools necessary to ensure the highest standards of scientific integrity and data quality in your PX-102 research.

Frequently Asked Questions (FAQs)

Q1: What is PX-102 and why is hepatotoxicity a potential concern in high-dose studies?

PX-102 is an investigational small molecule inhibitor targeting a key signaling pathway in oncology. As with many targeted therapies, high-dose administration may lead to off-target effects. The liver, being a primary site of drug metabolism, is particularly susceptible to drug-induced injury (DILI).[1][2] High concentrations of a xenobiotic can overwhelm the metabolic capacity of hepatocytes, leading to cellular stress, formation of reactive metabolites, mitochondrial dysfunction, and oxidative stress, which are common mechanisms underlying DILI.[3][4][5] Therefore, a proactive and systematic approach to monitoring liver function is critical during high-dose PX-102 studies.

Q2: What are the early cellular indicators of potential PX-102-induced hepatotoxicity?

Early indicators of hepatotoxicity at the cellular level often precede overt signs of liver damage. Key in vitro markers to monitor include:

  • Decreased cell viability: A reduction in cell viability in hepatocyte cell lines (e.g., HepG2, HepaRG) or primary human hepatocytes is a primary indicator of cytotoxicity.[6][7]

  • Mitochondrial dysfunction: This is a key mechanism of DILI.[3] Indicators include a decrease in mitochondrial membrane potential and altered oxygen consumption rates.[6][8]

  • Increased Reactive Oxygen Species (ROS) production: Oxidative stress is a common pathway to cellular damage.[9][10]

  • Apoptosis induction: Activation of caspases (e.g., caspase-3/7) can signal the initiation of programmed cell death.[11][12]

Q3: Which in vitro models are recommended for initial hepatotoxicity screening of PX-102?

A tiered approach is recommended for in vitro screening:

  • Initial Screening: Immortalized human liver cell lines like HepG2 or HepaRG are suitable for initial high-throughput screening of cytotoxicity.[7][13] They are cost-effective and provide reproducible results.

  • Mechanistic Follow-up: If cytotoxicity is observed, follow-up studies using more physiologically relevant models are recommended. Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity studies due to their metabolic competence.[13][14]

  • Advanced 3D Models: 3D liver spheroids or microtissues offer a more in vivo-like environment, with long-term viability and maintained hepatocyte-specific functions, making them excellent for mechanistic investigations.[6][14][15]

Q4: What are the key in vivo biomarkers to monitor for PX-102-induced liver injury?

In preclinical animal studies, standard clinical biomarkers should be monitored. According to FDA and EMA guidelines, elevations in the following serum enzymes are indicative of hepatocellular injury:[16][17][18]

  • Alanine Aminotransferase (ALT): Considered a more specific indicator of liver damage than AST.[18][19][20]

  • Aspartate Aminotransferase (AST): Also indicates liver cell injury but is less specific as it is found in other tissues.[19][20]

To assess liver function, the following should also be measured:[19][21]

  • Total Bilirubin (TBIL): An increase in both ALT and TBIL is a more specific signal for severe DILI, a principle often referred to as "Hy's Law".[22]

  • Alkaline Phosphatase (ALP): Primarily an indicator of cholestatic injury.[19][20]

For a more in-depth investigation, novel biomarkers can provide earlier and more mechanistic insights:[21][23][24]

  • Glutamate Dehydrogenase (GLDH): A mitochondrial enzyme, its presence in serum is a specific marker of mitochondrial injury leading to hepatocellular necrosis.

  • Keratin-18 (K18): A marker that can differentiate between apoptosis and necrosis.

  • microRNA-122 (miR-122): A liver-specific miRNA that is released into circulation upon hepatocyte injury.[19]

Troubleshooting Guide

Issue 1: I'm observing a dose-dependent decrease in viability in my HepG2 cell cultures treated with PX-102. What should I do next?

This is a critical first indication of potential hepatotoxicity. The next steps should focus on determining if this is a general cytotoxic effect or specific to liver cells, and to begin investigating the underlying mechanism.

Step-by-Step Troubleshooting Plan:
  • Confirm the finding: Repeat the experiment to ensure the result is reproducible. Include appropriate vehicle controls.

  • Assess cytotoxicity in a non-hepatic cell line: Use a cell line of a different origin (e.g., HEK293, HeLa) to determine if the observed toxicity is liver-specific.

  • Transition to a more physiologically relevant model: If the effect appears liver-specific or if you want to increase the human relevance of your findings, repeat the cytotoxicity assessment using primary human hepatocytes or 3D liver spheroids.[13][15] These models have more complete metabolic machinery and can better predict human DILI.[25][26]

  • Investigate the mechanism of cell death: The following assays should be prioritized:

    • Mitochondrial Toxicity Assessment: Use assays like the Seahorse XF Mito Stress Test to measure oxygen consumption rates or fluorescent probes like JC-1 or TMRM to assess mitochondrial membrane potential.[6][8][27] A collapse in mitochondrial function is a common cause of DILI.[3]

    • Reactive Oxygen Species (ROS) Production: Measure ROS levels using fluorescent probes such as DCFH-DA or DHE.[9][28][29]

    • Apoptosis vs. Necrosis: Utilize a caspase-3/7 activity assay to detect apoptosis.[11][30] This can be multiplexed with a cytotoxicity assay (e.g., LDH release for necrosis) to differentiate between cell death pathways.[7][30]

Workflow for Investigating In Vitro Cytotoxicity

G cluster_0 Initial Observation cluster_1 Confirmation & Specificity cluster_2 Mechanistic Investigation cluster_3 Decision Point A Dose-dependent ↓ viability in HepG2 B Repeat experiment A->B C Test in non-hepatic cells B->C D Primary Hepatocytes / 3D Spheroids Assay C->D If liver-specific E Mitochondrial Toxicity Assay (e.g., Seahorse, TMRM) D->E F ROS Production Assay (e.g., DCFH-DA) E->F G Apoptosis vs. Necrosis Assay (Caspase-3/7, LDH) F->G H Synthesize Data & Assess Risk G->H G PX102 High-Dose PX-102 Mito Mitochondrial Dysfunction PX102->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS ATP ↓ ATP Production Mito->ATP Caspase Caspase Activation (Caspase-9, Caspase-3/7) Mito->Caspase Cytochrome c release OxStress Oxidative Stress ROS->OxStress OxStress->Mito Damage feedback Apoptosis Hepatocyte Apoptosis Caspase->Apoptosis ALT_AST ↑ Serum ALT/AST Apoptosis->ALT_AST Cell Lysis

Sources

PX-102 precipitation issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: PX-102

A Guide to Overcoming Precipitation Issues in Aqueous Buffers

Welcome to the technical support center for PX-102. As Senior Application Scientists, we've designed this hub to provide researchers, scientists, and drug development professionals with in-depth guidance on a common challenge encountered with PX-102: its tendency to precipitate in aqueous buffers. This guide moves beyond simple instructions to explain the underlying scientific principles, ensuring you can not only solve immediate issues but also proactively design more robust experiments.

Part 1: Frequently Asked Questions - The "Why" Behind PX-102 Precipitation

This section addresses the fundamental questions regarding the solubility of PX-102. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: I've just received PX-102. What is the very first step for solubilization?

A1: The initial and most critical step is to prepare a high-concentration stock solution in a 100% anhydrous, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its strong solubilizing power for a wide range of organic molecules like PX-102.[1] From this concentrated stock, you will make serial dilutions into your aqueous experimental medium.

Q2: My PX-102, dissolved in DMSO, precipitates the moment I dilute it into my aqueous assay buffer. What is happening?

A2: This is a very common phenomenon known as "precipitation upon dilution" or "crashing out".[1] It occurs because you are moving the compound from a highly favorable organic environment (100% DMSO), where it is very soluble, to a predominantly aqueous environment, where its solubility is intrinsically low.[2] The DMSO concentration is rapidly diluted, and if the final concentration of PX-102 exceeds its maximum solubility limit in the aqueous buffer, it will precipitate out of the solution.[1][2]

Q3: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my experiments?

A3: This distinction is crucial for understanding your results.

  • Kinetic solubility is measured by taking a compound already dissolved in an organic solvent (like your DMSO stock) and diluting it into an aqueous buffer.[3][4] It measures how much can stay in solution under these specific, rapid-dilution conditions and is relevant for most high-throughput screening assays.[5] However, these solutions can be supersaturated and are often thermodynamically unstable, meaning they may precipitate over time.[6]

  • Thermodynamic solubility is the true equilibrium solubility. It is determined by adding the solid, crystalline compound directly to the aqueous buffer and measuring the concentration after it has been allowed to equilibrate for an extended period (e.g., 24-48 hours).[3][6] This value represents the absolute maximum concentration that can be stably maintained in solution over time.[6]

Often, kinetic solubility values are higher than thermodynamic ones, which can be misleading.[7] An initially clear solution (kinetic solubility) might still precipitate during a long incubation, affecting your results.

Q4: How does the pH of my buffer affect PX-102 solubility?

A4: The effect of pH is critical. PX-102 is a weakly basic compound, meaning it has functional groups that can accept a proton (become ionized).[8][9] Its solubility is therefore highly dependent on the pH of the buffer, a relationship described by the Henderson-Hasselbalch equation.[10][11]

  • In acidic conditions (lower pH, below its pKa) , PX-102 will be protonated and exist in its ionized (charged) form. This charged form is significantly more water-soluble.[12]

  • In neutral or basic conditions (higher pH, above its pKa) , PX-102 will be in its neutral, uncharged form. This form is less polar and therefore less soluble in aqueous solutions, making it more likely to precipitate.[8][9]

Q5: Can the type and concentration of salts in my buffer cause precipitation?

A5: Yes, this is a phenomenon known as "salting out".[13] While a small amount of salt can sometimes increase solubility ("salting in"), high concentrations of salts in your buffer can decrease the solubility of organic molecules like PX-102.[14][15] The salt ions effectively compete with the PX-102 molecules for hydration by water molecules. This reduces the amount of "free" water available to dissolve your compound, forcing it to aggregate and precipitate.[13] This can be a particular issue in high-salt buffers like some phosphate-buffered saline (PBS) formulations.[9]

Part 2: Troubleshooting Workbench - A Step-by-Step Guide to Resolving Precipitation

This section provides a tiered, question-and-answer approach to actively solve precipitation issues you may encounter during your experiments.

Tier 1: Immediate Fixes at the Bench

Q: My compound precipitated immediately upon dilution. What should I try first?

A: Your primary goal is to modify the dilution process to avoid creating a supersaturated solution.

  • 1. Decrease the Final Concentration: The simplest explanation is that your target concentration exceeds PX-102's solubility limit. Verify the maximum solubility from the technical data sheet and try working at a lower concentration.

  • 2. Use an Intermediate Dilution Step: Instead of a single large dilution (e.g., 1:1000), perform a serial dilution. First, dilute your DMSO stock into a small volume of your aqueous buffer (e.g., a 1:10 dilution). Vortex this intermediate mix gently, then add it to the rest of your buffer. This gradual reduction in DMSO concentration can prevent the compound from crashing out.[16]

  • 3. Optimize Mixing: When adding the DMSO stock to the buffer, ensure rapid and vigorous mixing (e.g., by vortexing or placing the pipette tip directly into the solution and dispensing while mixing). This helps to quickly disperse the DMSO and compound, preventing the formation of localized, high-concentration pockets that can initiate precipitation.[17]

  • 4. Increase Co-solvent Percentage: While most cell-based assays require the final DMSO concentration to be ≤0.5%, some systems can tolerate up to 1%. Check your system's tolerance and consider if a slight increase in the final DMSO percentage is feasible. Always run a parallel vehicle control with the identical DMSO concentration to account for any solvent effects.[18][19]

Tier 2: Buffer and Formulation Adjustments

Q: I've optimized my dilution technique, but I still see precipitation over the course of my experiment. What's next?

A: This suggests a thermodynamic solubility issue. You need to adjust the buffer environment to make it more favorable for PX-102.

  • 1. Adjust Buffer pH: Since PX-102 is a weak base, lowering the pH of your buffer will increase its solubility.[1]

    • Protocol: Prepare a series of buffers with pH values incrementally lower than your standard buffer (e.g., pH 7.4, 7.2, 7.0, 6.8). Test the solubility of PX-102 in each. You must verify that the altered pH does not negatively impact your biological assay (e.g., enzyme activity or cell viability).

  • 2. Reduce Buffer Salt Concentration: If you are using a high-salt buffer, try reducing the salt concentration or switching to a different buffer system altogether to mitigate the "salting out" effect.[9]

    • Example: If using a 1X PBS, consider trying a 0.5X PBS or a HEPES buffer with a lower ionic strength.

  • 3. Consider Solubility Enhancers (Excipients): For persistent issues, incorporating a pharmaceutically acceptable solubility enhancer may be necessary.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[20] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is a common choice.[16]

    • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate PX-102, keeping it in solution.[20] Caution: Surfactants can interfere with biological assays and must be carefully validated.

Data Summary Tables

Table 1: Hypothetical Physicochemical Properties of PX-102

Property Value Implication for Solubility
Molecular Weight 450.5 g/mol N/A
pKa (Weak Base) 7.8 Ionized and more soluble at pH < 7.8; Neutral and less soluble at pH > 7.8.[9]
LogP 3.8 Indicates high lipophilicity and inherently poor aqueous solubility.[9]
Thermodynamic Solubility (pH 7.4 PBS) 1.5 µM This is the maximum stable concentration in standard physiological buffer.

| Kinetic Solubility (2% DMSO in pH 7.4 PBS) | 25 µM | Can achieve higher concentrations transiently, but risks precipitation over time.[3] |

Table 2: Recommended Starting Buffer Systems for PX-102

Buffer System pH Range Ionic Strength Recommended Use Case
MES 5.5 - 6.7 Low-Medium Optimal for maximizing solubility of weakly basic PX-102.
HEPES 6.8 - 8.2 Low-Medium Good alternative to PBS with lower potential for salting out.

| Phosphate (PBS) | 7.0 - 7.6 | High | Use with caution; may require lower salt concentration if precipitation occurs.[9] |

Part 3: Protocols and Visual Workflows

Experimental Protocol: Preparing a Stable PX-102 Working Solution

This protocol integrates best practices to minimize precipitation.

  • Prepare Primary Stock: Accurately weigh PX-102 powder and dissolve in 100% anhydrous DMSO to create a high-concentration stock (e.g., 20 mM). Ensure complete dissolution by vortexing. The solution must be perfectly clear.

  • Aliquot and Store: Dispense the primary stock into single-use, low-binding tubes. Store at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[2]

  • Thaw and Inspect: Before use, thaw a single aliquot completely at room temperature. Centrifuge the vial briefly to collect the contents and visually inspect for any signs of precipitation against a dark background. If precipitate is seen, attempt to redissolve by warming to 37°C and vortexing. If it does not redissolve, discard the aliquot and use a fresh one.[2]

  • Prepare Intermediate Dilution (If Needed): For final concentrations >5 µM, an intermediate dilution is recommended. Dilute the DMSO stock 1:10 into your chosen aqueous buffer.

  • Prepare Final Working Solution: Add the DMSO stock (or the intermediate dilution) dropwise into the final volume of aqueous buffer while the buffer is being vortexed. This ensures rapid dispersal.

  • Final Quality Control: Visually inspect the final working solution. It should be clear and free of any visible particles or Tyndall effect (light scattering). Use the solution as quickly as possible after preparation.

Visualization: Troubleshooting and Mechanistic Diagrams

Caption: Decision workflow for troubleshooting PX-102 precipitation.

G start Start: Prepare PX-102 Working Solution check_precip Precipitation Observed? start->check_precip precip_immediate Immediate Precipitation (Kinetic Issue) check_precip->precip_immediate Yes, Immediately precip_delayed Delayed Precipitation (Thermodynamic Issue) check_precip->precip_delayed Yes, Over Time success Success: Solution is Clear check_precip->success No sol_tier1_conc 1. Lower Final [PX-102] precip_immediate->sol_tier1_conc sol_tier1_mix 2. Optimize Mixing (Vortex During Addition) sol_tier1_conc->sol_tier1_mix sol_tier1_inter 3. Use Intermediate Dilution Step sol_tier1_mix->sol_tier1_inter sol_tier1_dmso 4. Increase Final %DMSO (Validate with Control) sol_tier1_inter->sol_tier1_dmso sol_tier1_dmso->success sol_tier2_ph 1. Lower Buffer pH (e.g., to 6.8 - 7.2) precip_delayed->sol_tier2_ph sol_tier2_salt 2. Reduce Buffer Salt Concentration sol_tier2_ph->sol_tier2_salt sol_tier2_excip 3. Add Solubility Enhancer (e.g., Cyclodextrin) sol_tier2_salt->sol_tier2_excip sol_tier2_excip->success G cluster_low_ph Low pH (Acidic Buffer) cluster_high_ph High pH (Neutral/Basic Buffer) low_ph PX-102-H⁺ (Protonated/Ionized Form) High Water Solubility pka_node pKa = 7.8 low_ph->pka_node pH increases high_ph PX-102 (Neutral/Uncharged Form) Low Water Solubility (Precipitation Risk) pka_node->high_ph pH increases

Sources

Technical Support Center: Mitigating Off-Target Effects of PX-102 in Toxicity Screens

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: PX102-TSG-001

Version: 1.0

Last Updated: March 7, 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with PX-102, a novel investigational compound. PX-102 is a potent and selective inhibitor of the serine/threonine kinase STK-42, a key regulator in inflammatory disease pathways. While highly effective in targeting STK-42, high concentrations or specific cellular contexts can lead to off-target activities that may confound toxicity screening results.

This document provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to help you design robust experiments, accurately interpret your data, and minimize the impact of off-target effects. Our goal is to equip you with the knowledge to confidently assess the true toxicological profile of PX-102.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nature of PX-102 and its off-target profile.

Q1: What is the primary mechanism of action for PX-102, and what are its known off-target interactions?

A1: The primary mechanism of action for PX-102 is the competitive inhibition of the ATP-binding site of the STK-42 kinase. However, at concentrations exceeding the IC50 for STK-42, PX-102 has been observed to interact with other kinases that share structural homology in the ATP-binding pocket. The most significant off-target interactions are with members of the SRC family of kinases and, to a lesser extent, Cyclin-Dependent Kinase 2 (CDK2). These off-target effects can lead to unintended biological consequences, such as impacting cell cycle progression or other signaling pathways, which may be misinterpreted as direct cytotoxicity of the on-target effect.[1]

Q2: How can I differentiate between on-target and off-target cytotoxicity in my initial screens?

A2: Distinguishing between on-target and off-target effects is crucial for accurate assessment. A multi-pronged approach is recommended:

  • Dose-Response Analysis: A steep dose-response curve often suggests a specific, on-target effect, whereas a shallow curve may indicate multiple, lower-affinity off-target interactions.

  • Cell Line Profiling: Utilize cell lines with varying expression levels of STK-42 and the primary off-target kinases. If the cytotoxic effect is potent in cells with low STK-42 expression but high SRC family kinase expression, it suggests an off-target liability.

  • Rescue Experiments: If the on-target effect is expected to be cytostatic rather than cytotoxic, a "rescue" experiment can be performed. After treating with PX-102, wash out the compound and monitor for recovery of cell proliferation. A lack of recovery might suggest off-target cytotoxicity.

  • Structurally Dissimilar Analogs: If available, test a structurally dissimilar STK-42 inhibitor. If this analog does not produce the same cytotoxic profile, it strengthens the evidence that the toxicity of PX-102 is due to its specific chemical structure and likely off-target effects.

Q3: What are the best practices for selecting negative and positive controls when working with PX-102?

A3: Proper controls are fundamental to a reliable toxicity screen.

  • Negative Controls:

    • Vehicle Control: The most critical negative control is the vehicle (e.g., DMSO) used to dissolve PX-102, at the highest concentration used in your experiment. This ensures that the observed effects are not due to the solvent.[2]

    • Inactive Analog Control: If available, an inactive enantiomer or a close structural analog of PX-102 that is known to be inactive against STK-42 and its off-targets is an excellent control. This helps to rule out effects related to the chemical scaffold itself.

  • Positive Controls:

    • On-Target Positive Control: A compound with a well-characterized cytotoxic mechanism (e.g., staurosporine, a broad-spectrum kinase inhibitor) should be used to ensure the assay is performing correctly and the cells are responsive to cytotoxic insults.

    • Off-Target Positive Control: A known SRC family kinase inhibitor can be used as a positive control to mimic the expected off-target phenotype.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed solutions to specific issues you may encounter during your toxicity screens with PX-102.

Issue 1: High Variability Between Replicate Wells

High variability can mask the true biological effect of PX-102. This is often due to inconsistencies in experimental execution.[3]

Troubleshooting Steps:

  • Cell Seeding and Health:

    • Ensure you are using cells in the logarithmic growth phase with a consistent passage number. Over-confluent or senescent cells will respond differently to treatment.[3]

    • Perform a cell titration experiment to determine the optimal seeding density for your chosen assay duration.[4]

  • Compound Preparation and Handling:

    • Always prepare fresh dilutions of PX-102 for each experiment. Avoid multiple freeze-thaw cycles of stock solutions.

    • Verify the solubility of PX-102 in your culture medium. Precipitation of the compound will lead to inconsistent concentrations across wells.[2]

  • Assay Timelines:

    • Standardize all incubation times, including cell seeding, compound treatment, and reagent addition. Use a multichannel pipette to minimize timing differences across the plate.

Protocol 1: Optimizing Cell Seeding Density for Cytotoxicity Assays

This protocol helps determine the ideal number of cells per well to ensure they remain in the exponential growth phase throughout the experiment.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well clear-bottom plates

  • MTT reagent or other viability assay kit

Procedure:

  • Prepare a serial dilution of your cell suspension, ranging from 1,000 to 100,000 cells per well.

  • Seed each cell density in at least triplicate in a 96-well plate.

  • Incubate the plate for the intended duration of your toxicity screen (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform your chosen viability assay (e.g., MTT).

  • Plot the absorbance (or fluorescence/luminescence) readings against the number of cells seeded.

  • Select the cell density that is on the linear portion of the curve and does not reach a plateau by the end of the experiment. This ensures that cell growth is not limited by space or nutrients.

Issue 2: Suspected Off-Target Cytotoxicity Confounding Results

If you suspect that the observed cell death is due to off-target effects, a counter-screen is necessary to confirm this hypothesis.

Workflow for Off-Target Deconvolution:

A Initial Toxicity Screen: PX-102 shows cytotoxicity at 10x IC50 B Hypothesis: Is cytotoxicity on-target (STK-42) or off-target (e.g., SRC)? A->B C Counter-Screen Strategy B->C D Cell Line Panel: - STK-42 High / SRC Low - STK-42 Low / SRC High - STK-42 Knockout C->D E Orthogonal Assay: Measure SRC-specific pathway marker (e.g., p-FAK) C->E F Data Analysis & Interpretation D->F E->F G Conclusion: Cytotoxicity correlates with SRC expression and p-FAK inhibition. Effect is likely OFF-TARGET. F->G High toxicity in SRC-high cells H Conclusion: Cytotoxicity correlates with STK-42 expression. Effect is likely ON-TARGET. F->H High toxicity in STK-42-high cells

Caption: Workflow for deconvoluting on-target vs. off-target effects.

Protocol 2: Western Blot for a SRC-Specific Pathway Marker

This protocol can be used as an orthogonal assay to measure the engagement of an off-target pathway.

Materials:

  • Cell lysates from cells treated with PX-102, a known SRC inhibitor, and vehicle.

  • Protein quantification assay (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membrane (PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-FAK, anti-total-FAK, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Treat cells with PX-102 at various concentrations for the desired time. Include vehicle and a positive control SRC inhibitor.

  • Lyse the cells and quantify the protein concentration of each sample.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated (active) form of a downstream SRC substrate (e.g., phospho-FAK) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Apply the chemiluminescent substrate and image the blot.

  • Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH) to ensure equal protein loading.

Data Interpretation: A dose-dependent decrease in the phospho-FAK signal upon treatment with PX-102 would indicate engagement of the SRC kinase pathway, supporting the hypothesis of an off-target effect.

Data Summary Table: Counter-Screening PX-102
Cell LineSTK-42 ExpressionSRC ExpressionPX-102 IC50 (µM)SRC Inhibitor IC50 (µM)Conclusion
Cell Line A HighLow0.5> 50On-target sensitivity
Cell Line B LowHigh5.00.2Off-target sensitivity
STK-42 KO NoneHigh> 500.25Confirms off-target effect

This table demonstrates how a cell line panel can be used to differentiate on- and off-target effects based on IC50 values.

Part 3: Advanced Strategies for Mitigating Off-Target Effects

For long-term development, several strategies can be employed to engineer a more specific version of PX-102 or to design more precise screening funnels.

Q4: Can computational methods help predict and reduce the off-target effects of PX-102?

A4: Yes, computational and structural biology tools are invaluable.[5] Rational drug design can be used to modify the structure of PX-102 to increase its selectivity for STK-42 while reducing its affinity for SRC family kinases. By analyzing the crystal structures of these kinases, medicinal chemists can identify unique residues in the STK-42 ATP-binding pocket that can be exploited to design new analogs with an improved safety profile.

Q5: How can CRISPR-based screens be used to identify the genes responsible for PX-102-induced cytotoxicity?

A5: Genome-wide CRISPR/Cas9 screens are a powerful, unbiased approach to identify genes that, when knocked out, confer resistance to a drug.[6] If cells become resistant to PX-102 upon knockout of an off-target gene (e.g., a member of the SRC family) but not the on-target gene (STK-42), this provides strong evidence that the cytotoxicity is mediated through the off-target. This technique can help validate findings from other assays and uncover previously unknown off-target interactions.[7][8]

Hypothetical Signaling Pathway of STK-42 and Off-Target Interference

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway STK42 STK-42 Substrate1 Substrate A STK42->Substrate1 Response1 Inflammatory Response Substrate1->Response1 SRC SRC Kinase Substrate2 Substrate B SRC->Substrate2 Response2 Cell Proliferation Substrate2->Response2 PX102 PX-102 PX102->STK42 Inhibition (High Affinity) PX102->SRC Inhibition (Low Affinity)

Caption: PX-102 inhibits the intended STK-42 pathway and an off-target SRC pathway.

References

  • Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements. (n.d.). Vertex AI Search.
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem. (n.d.). Vertex AI Search.
  • Controlling for Off-target Effects with a New Genome-wide CRISPR Screen Design. (2018, September 13). Vertex AI Search.
  • Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements. (2025, August 8). Vertex AI Search.
  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.). Vertex AI Search.
  • Technical Support Center: Managing In Vitro Cytotoxicity - Benchchem. (n.d.). Vertex AI Search.
  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21). Vertex AI Search.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). Vertex AI Search.

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distinguishing PX-102 enantiomer activity in racemic mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

This guide is designed for researchers, scientists, and drug development professionals working with the chiral molecule PX-102. Distinguishing the activity of individual enantiomers from a racemic mixture is a critical step in preclinical and clinical development, mandated by regulatory agencies and driven by the pursuit of safer, more effective therapeutics.[1][2][3] This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to navigate the complexities of chiral separation and enantioselective biological characterization.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to separate the enantiomers of PX-102?

A: Biological systems, such as enzymes and receptors, are inherently chiral.[4] This means they can interact differently with each enantiomer of a chiral drug like PX-102. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects or toxicity.[5][6][7][8] Regulatory bodies like the FDA and EMA require the characterization of each enantiomer to ensure drug safety and efficacy.[2][3][9][10]

Q2: What are the main challenges in studying PX-102 enantiomers?

A: The primary challenges are twofold:

  • Analytical Separation: Enantiomers have identical physical properties (e.g., boiling point, solubility) in an achiral environment, making them difficult to separate using standard chromatography.[11][12] Specialized chiral stationary phases (CSPs) or chiral mobile phase additives are required.

  • Biological Characterization: Once separated, you must design assays that can accurately quantify the distinct pharmacodynamic (PD) and pharmacokinetic (PK) properties of each enantiomer.[13][14][15] This includes assessing potential in vivo interconversion, where one enantiomer converts to the other within the body.[2][3]

Q3: Should I develop a single enantiomer or the racemate?

A: The current regulatory landscape strongly favors the development of single-enantiomer drugs.[4] Developing a racemate requires a strong scientific justification, including data demonstrating that both enantiomers contribute to the therapeutic effect or that the distomer is completely benign and does not pose a metabolic burden.[9][10] The FDA's 1992 policy statement emphasizes the need to characterize individual isomers early in development.[2][16]

Q4: What is the "three-point interaction model" in chiral recognition?

A: The three-point interaction model is the fundamental concept explaining how a chiral stationary phase separates enantiomers.[6] For successful separation (chiral recognition), one enantiomer must interact with the stationary phase at a minimum of three points (e.g., through hydrogen bonds, steric hindrance, and dipole-dipole interactions). Its mirror image will not be able to establish all three of these optimal interactions simultaneously, causing it to travel through the column at a different speed and elute at a different time.

cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomer_R Enantiomer 1 (Retained) cluster_Enantiomer_S Enantiomer 2 (Eluted) CSP_A Site A CSP_B Site B CSP_C Site C E1_A Group A' E1_B Group B' E1_B->CSP_B Interaction 2 E1_C Group C' E1_C->CSP_C Interaction 3 E1_D Group D' E2_A Group A' E2_D Group D' E2_B Group B' E2_B->CSP_B Interaction 2 E2_C Group C' E2_D->CSP_C Steric Hindrance (No Fit)

Caption: The Three-Point Interaction Model for Chiral Recognition.

Troubleshooting Guide: Chiral Separation of PX-102

Effective separation is the foundation of all subsequent activity analysis. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful techniques for this purpose.[5][7][12] SFC is often preferred for its speed, lower solvent consumption, and unique selectivity.[17][18][][20]

Comparison of Primary Separation Techniques
FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Mobile Phase Organic solvents (e.g., Hexane/Isopropanol) or aqueous buffers.Supercritical CO₂ with an organic modifier (e.g., Methanol).[][21]
Speed Slower equilibration and run times.Faster equilibration and run times due to low viscosity of mobile phase.[18]
Resolution High resolution achievable, but method development can be lengthy.Often provides higher efficiency and unique selectivity compared to HPLC.[20]
Solvent Usage High consumption of organic solvents."Greener" technique with significantly less organic solvent waste.[17]
Cost Lower initial instrument cost; higher solvent and disposal costs.Higher initial instrument cost; lower operational costs.[18]
Best For... Well-established methods, reversed-phase compatible molecules.High-throughput screening, preparative-scale purification, complex separations.[]
Issue 1: Poor or No Resolution Between Enantiomers

Q: I'm injecting my racemic PX-102 standard, but I see only one peak or two poorly resolved peaks. What should I do?

A: This is the most common challenge in chiral method development. It indicates that the chosen analytical conditions do not provide sufficient enantioselectivity. The cause lies in the column chemistry, mobile phase composition, or temperature.[22]

Diagnostic & Solution Workflow:

  • Verify Column Choice:

    • Is the stationary phase appropriate? Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) are the most versatile and should be your starting point. Confirm that the chosen CSP is suitable for the chemical class of PX-102.

    • Is the column healthy? A loss of performance can indicate column degradation.[23] See the "Detailed Protocols" section for a column performance test.

  • Systematically Optimize the Mobile Phase:

    • Cause: The mobile phase directly influences the interactions between your enantiomers and the CSP. Incorrect solvent composition is a primary cause of poor resolution.

    • Action (Normal Phase/SFC): The most critical component is the alcohol modifier (e.g., isopropanol, ethanol, methanol). It competes for hydrogen bonding sites on the CSP.

      • Protocol: Start with 20% alcohol in your mobile phase. Decrease the percentage in 5% increments (e.g., to 15%, then 10%). Reducing the alcohol content often increases retention and improves resolution, but may broaden peaks. Conversely, switching to a different alcohol (e.g., from isopropanol to ethanol) can dramatically alter selectivity.

    • Action (Reversed-Phase):

      • Protocol: Adjust the percentage of the organic modifier (e.g., acetonitrile, methanol) in 5% increments. Also, optimize the buffer pH, ensuring it is at least 1-2 units away from the pKa of PX-102 to maintain a consistent ionization state.[22]

  • Optimize Column Temperature:

    • Cause: Temperature affects the thermodynamics of the chiral recognition process.[22]

    • Action: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed on the CSP, leading to better resolution.

      • Protocol: Set your column oven to 15°C or 20°C. Compare the chromatogram to one run at ambient temperature (e.g., 25°C or 30°C). Be aware that lower temperatures will increase system backpressure.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My PX-102 enantiomer peaks are tailing significantly, which is affecting my ability to accurately integrate and quantify them. Why is this happening?

A: Peak tailing is typically caused by secondary, undesirable interactions between your analyte and the stationary phase, or by column overload.[22][24]

Diagnostic & Solution Workflow:

  • Check for Column Overload:

    • Cause: Injecting too much sample can saturate the active sites on the CSP, leading to a distorted peak shape.

    • Action: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If the peak shape improves significantly at lower concentrations, you were overloading the column.

  • Add a Mobile Phase Modifier:

    • Cause: If PX-102 is basic, it can interact strongly with residual acidic silanol groups on the silica support of the CSP, causing tailing. If it is acidic, it may be in a mixed ionic state.

    • Action:

      • For Basic Analytes: Add a small amount of a basic modifier like 0.1% diethylamine (DEA) to your mobile phase. The DEA will preferentially bind to the active silanol sites, preventing your analyte from doing so.

      • For Acidic Analytes: Add a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) to the mobile phase. This ensures your analyte remains in its protonated, non-ionized form, leading to more symmetrical peaks.

Troubleshooting Guide: Biological Activity Assessment

Once you have a robust method to separate and quantify the PX-102 enantiomers, the next step is to determine their individual biological activities. This involves in vitro assays like receptor binding or enzyme inhibition studies.

Racemic Racemic PX-102 Mixture Separation Chiral Chromatography (HPLC/SFC) Racemic->Separation Assay_Racemic In Vitro Bioassay (e.g., Receptor Binding) Racemic->Assay_Racemic Enantio_R Isolated (R)-PX-102 Separation->Enantio_R Peak 1 Enantio_S Isolated (S)-PX-102 Separation->Enantio_S Peak 2 Assay_R In Vitro Bioassay (e.g., Receptor Binding) Enantio_R->Assay_R Assay_S In Vitro Bioassay (e.g., Receptor Binding) Enantio_S->Assay_S Data_R Determine Potency (IC50 / Ki) for (R) Assay_R->Data_R Data_S Determine Potency (IC50 / Ki) for (S) Assay_S->Data_S Data_Racemic Determine Potency (IC50 / Ki) for Racemate Assay_Racemic->Data_Racemic Compare Compare Activities: (R) vs (S) vs Racemate Data_R->Compare Data_S->Compare Data_Racemic->Compare PK_Studies Enantioselective PK/PD Studies (In Vivo) Compare->PK_Studies Conclusion Define Eutomer/Distomer Profile & Select Lead Candidate PK_Studies->Conclusion

Caption: General workflow for distinguishing enantiomer activity.

Issue 3: High Variability in Biological Assay Results

Q: My IC50 values for the (R)-PX-102 enantiomer are inconsistent between experiments. What could be the cause?

A: High variability often points to issues with the enantiomeric purity of your sample, sample stability, or the assay protocol itself.

Diagnostic & Solution Workflow:

  • Confirm Enantiomeric Purity:

    • Cause: The sample you believe to be a pure enantiomer may be contaminated with its counterpart. Even a small amount of a highly potent distomer can skew results.

    • Action: Before every biological assay, re-analyze your "pure" enantiomer stock solution using your validated chiral chromatography method. Ensure the enantiomeric excess (% ee) is >99%.

  • Evaluate In Vitro Racemization:

    • Cause: PX-102 may be unstable under the assay conditions (e.g., pH, temperature), causing it to racemize (interconvert) in the assay buffer.[25][26]

    • Action: Incubate the pure (R)-PX-102 enantiomer in your assay buffer for the full duration of the experiment. Afterward, inject this sample into your chiral HPLC/SFC system. If a peak for the (S)-enantiomer appears, racemization is occurring and the assay conditions may need to be modified (e.g., by changing the buffer pH).

  • Standardize Assay Protocol:

    • Cause: Standard laboratory variables (pipetting accuracy, incubation times, cell passage number) can introduce significant error.

    • Action: Ensure all reagents are prepared fresh. Use positive and negative controls in every plate. Perform dose-response curves with sufficient data points (8-12 concentrations) to accurately model the IC50.

Issue 4: The "Inactive" Enantiomer Shows Unexpected Activity

Q: I've determined that (S)-PX-102 is my eutomer. However, my "inactive" (R)-PX-102 enantiomer is showing some activity, albeit at a lower potency. Why?

A: This is a common and important finding. There are several pharmacological and chemical explanations.

Diagnostic & Solution Workflow:

  • Re-confirm Enantiomeric Purity:

    • Cause: As before, the most likely culprit is contamination of your (R)-enantiomer sample with the highly potent (S)-enantiomer.

    • Action: A 1% contamination of the (S)-enantiomer in your (R)-stock could easily produce a measurable effect if the (S)-form is 100-fold more potent. Verify purity with your chiral method.

  • Consider Different Mechanisms of Action:

    • Cause: The two enantiomers may have qualitatively different pharmacological profiles.[8][25] The (S)-enantiomer might be potent at Target A, while the (R)-enantiomer has weak activity at Target A but moderate activity at a completely different Target B, which also influences the assay readout.

    • Action: This requires further investigation. Profile the (R)-enantiomer against a panel of related targets (e.g., receptor subtypes) to see if it has a distinct activity profile.

  • Investigate Enantioselective Metabolism:

    • Cause: If using a cell-based assay, the cells may be metabolizing the (R)-enantiomer into an active compound. Enantiomers can undergo different metabolic pathways.[13][15]

    • Action: Use a simpler, cell-free system (like a receptor binding assay with isolated membranes) to see if the activity of the (R)-enantiomer persists.[27] If the activity disappears in the cell-free system, it strongly suggests cell-based metabolism is the cause.

Detailed Protocols
Protocol 1: General Chiral HPLC Method Development
  • Column Selection: Choose a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase Preparation: Prepare a stock mobile phase of Hexane/Isopropanol (80:20 v/v). If your analyte shows poor peak shape, add 0.1% DEA (for bases) or 0.1% TFA (for acids). Filter and degas the mobile phase.[28]

  • System Setup: Install the chiral column and equilibrate the system at a flow rate of 1.0 mL/min until the baseline is stable. Set the column oven temperature to 25°C. Set the UV detector to an appropriate wavelength for PX-102.

  • Initial Injection: Inject 5-10 µL of a 1 mg/mL solution of racemic PX-102.

  • Optimization - Resolution:

    • If resolution is poor, decrease the isopropanol content to 15%, then 10%. Re-equilibrate and re-inject at each step.

    • If resolution is still poor, switch the alcohol modifier to ethanol (e.g., Hexane/Ethanol 90:10) and repeat.

  • Optimization - Temperature: If resolution is marginal, lower the column temperature to 20°C, then 15°C. Monitor backpressure to ensure it remains within the system's limits.

  • Method Validation: Once adequate separation is achieved (Resolution > 1.5), validate the method for linearity, accuracy, and precision.

References
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Vertex AI Search.
  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC. (n.d.).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Vertex AI Search.
  • Troubleshooting guide for HPLC analysis of chiral compounds - Benchchem. (n.d.). BenchChem.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
  • Chiral analysis - Wikipedia. (n.d.). Wikipedia.
  • Enantiomeric Purification (HPLC/SFC) - BOC Sciences. (n.d.). BOC Sciences.
  • Chiral Drug Separ
  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed. (2012).
  • Chiral Super Critical Fluid Chromatography - Phenomenex. (n.d.). Phenomenex.
  • Enantioselective Pharmacokinetics and Pharmacodynamics of Dl-Threo-Methylphenidate in Children With Attention Deficit Hyperactivity Disorder - PubMed. (1992).
  • (PDF) Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - ResearchGate. (2025).
  • Importance of Chiral Separation and Resolution in Drug Synthesis| Pure Synth. (2025). Pure Synth.
  • Development of New Stereoisomeric Drugs | FDA. (1992). U.S.
  • Enantioselective pharmacodynamics and pharmacokinetics of chiral non-steroidal anti-inflammatory drugs - PubMed. (n.d.).
  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - ProQuest. (n.d.). ProQuest.
  • HPLC Troubleshooting Guide - Phenomenex. (2022). Phenomenex.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Source not specified.
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - ACS Publications. (2024).
  • Navigating Chirality: A Comparative Guide to the Biological Activities of (E)-oct-5-en-2-ol Enantiomers - Benchchem. (n.d.). BenchChem.
  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC. (n.d.).
  • Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards. (2025). Source not specified.
  • HPLC TROUBLESHOOTING: A REVIEW - Jetir.Org. (2024). JETIR.
  • FDA's policy statement for the development of new stereoisomeric drugs. - Semantic Scholar. (1992). Semantic Scholar.
  • Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed. (n.d.).
  • Analogues of Anticancer Natural Products: Chiral Aspects - PMC. (2023).
  • Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs - PMC. (n.d.).
  • Chiral Drugs: An Overview - PMC - NIH. (n.d.).
  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2020). Chemistry LibreTexts.
  • Enantiomers and Their Resolution - MDPI. (2022). MDPI.

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mitigating ALT and AST elevation in PX-102 treated mice

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: PX-102 Program

Guide for Investigators: Proactive Mitigation and Troubleshooting of Elevated ALT/AST in Murine Models

Welcome to the PX-102 Investigator Support Center. This guide is designed for our research partners to address the common challenge of elevated serum aminotransferases (ALT and AST) observed in mice treated with PX-102. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale to empower your study design and interpretation.

The elevation of ALT and AST are key biomarkers of hepatocellular injury. Our internal investigations suggest that PX-102, while a potent inhibitor of its target kinase, can induce off-target mitochondrial stress in hepatocytes. This guide will focus on strategies to understand and mitigate this effect, ensuring the robustness and success of your preclinical studies.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding PX-102-associated hepatotoxicity.

Q1: We've observed a significant increase in ALT and AST levels in our PX-102 treated cohort compared to the vehicle control. Is this an expected finding?

A1: Yes, a dose-dependent elevation of ALT and AST is a known off-target effect of PX-102 in murine models. While concerning, it is often manageable. The primary suspected mechanism is the induction of mitochondrial reactive oxygen species (ROS) in hepatocytes, leading to cellular stress and membrane damage, which releases these enzymes into circulation.

Q2: At what time point post-treatment should we be monitoring for ALT/AST elevation?

A2: We recommend a time-course analysis. Typically, elevations can be detected as early as 24-72 hours after the initial doses in an acute study. For chronic studies, we advise weekly monitoring to track the potential for cumulative toxicity or adaptation.

Q3: Does the observed ALT/AST elevation necessarily mean we have to terminate the study or abandon the compound?

A3: Not necessarily. The key is to determine the severity and nature of the liver injury. Transient, low-grade elevations may be tolerable, especially if the therapeutic efficacy is high. This guide provides strategies for co-administration of hepatoprotective agents that can mitigate this effect without compromising the anti-tumor activity of PX-102.

Q4: What are the first troubleshooting steps you recommend if we see a sharp spike in liver enzymes?

A4:

  • Confirm the Finding: Repeat the ALT/AST measurements with a fresh blood sample to rule out sample handling errors.

  • Dose-Response Assessment: If not already done, a dose-response study is crucial. You may find a therapeutic window where efficacy is maintained with minimal hepatotoxicity.

  • Histopathological Analysis: Collect liver tissue for H&E staining to characterize the nature and extent of the injury (e.g., necrosis, inflammation, steatosis).

  • Consider a Mitigation Strategy: Implement a co-treatment protocol with a hepatoprotective agent, such as N-acetylcysteine (NAC), as detailed in the guides below.

Part 2: In-Depth Troubleshooting & Mitigation Guides

This section provides detailed experimental frameworks to investigate and ameliorate PX-102-induced liver enzyme elevation.

Guide 1: Characterizing the Hepatotoxic Profile of PX-102

Objective: To establish a clear dose- and time-dependent relationship for PX-102-induced ALT/AST elevation in your specific mouse model.

Rationale: Understanding the toxicity profile is fundamental. A thorough characterization allows for the identification of a therapeutic index and provides a baseline against which mitigation strategies can be assessed.

Experimental Workflow:

G cluster_0 Phase 1: Dose-Response Study cluster_1 Phase 2: Time-Course Study A Acclimate Mice (e.g., C57BL/6) B Randomize into Groups: - Vehicle Control - PX-102 (Low Dose) - PX-102 (Mid Dose) - PX-102 (High Dose) A->B C Administer Single Dose of PX-102/Vehicle B->C D Collect Blood Samples at 24h Post-Dose C->D E Measure Serum ALT/AST Levels D->E F Select Optimal Toxic Dose from Phase 1 E->F Inform Dose Selection G Administer Single Dose to New Cohorts F->G H Collect Blood & Liver Tissue at: - 6h - 12h - 24h - 48h - 72h G->H I Analyze ALT/AST and Liver Histology H->I G cluster_cell Hepatocyte cluster_intervention Therapeutic Intervention PX102 PX-102 Mito Mitochondrion PX102->Mito Off-target effect ROS Increased ROS (Reactive Oxygen Species) Mito->ROS Damage Oxidative Damage (Lipid Peroxidation, etc.) ROS->Damage Release Membrane Damage & ALT/AST Release Damage->Release NAC N-Acetylcysteine (NAC) GSH Increased Glutathione (GSH) NAC->GSH GSH->ROS Scavenges/Neutralizes

Caption: Hypothesized mechanism of PX-102 hepatotoxicity and NAC's protective role.

Protocol: Measurement of Hepatic Glutathione (GSH)

Rationale: Measuring GSH levels provides direct evidence of oxidative stress. A decrease in the GSH/GSSG ratio is a hallmark of oxidative imbalance.

Procedure:

  • Homogenization: Homogenize snap-frozen liver tissue (approx. 50-100 mg) in a suitable buffer (e.g., ice-cold 5% metaphosphoric acid) to precipitate proteins.

  • Centrifugation: Centrifuge the homogenate at 4°C to pellet the protein.

  • Assay: Use a commercially available glutathione assay kit (many are based on the DTNB/Ellman's reagent method) to measure both reduced (GSH) and oxidized (GSSG) glutathione in the supernatant.

  • Analysis: Calculate the total glutathione and the GSH/GSSG ratio. A significant decrease in this ratio in the PX-102 group, which is rescued in the PX-102 + NAC group, would strongly support the oxidative stress hypothesis.

References

  • N-Acetylcysteine in toxicology and beyond. ScienceDirect.[Link]

Technical Support Center: Optimizing PX-102 Incubation Time in Luciferase Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for PX-102, our proprietary Luciferase Signal Enhancer and Stabilizer. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing incubation time for maximal signal intensity and stability in your luciferase reporter assays.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding PX-102.

Q1: What is the primary function of PX-102? A: PX-102 is an advanced reagent designed to enhance and stabilize the luminescent signal in firefly luciferase assays. It functions by modifying the enzymatic reaction to produce a "glow-type" signal, preventing the rapid decay often seen in flash assays and extending the signal half-life to approximately 3-5 hours, depending on the specific cell system and conditions.[1]

Q2: What is the recommended starting incubation time after adding the PX-102 reagent mix? A: For most mammalian cell lines, we recommend an initial incubation of 10-20 minutes at room temperature to ensure complete cell lysis and stabilization of the luciferase enzyme. However, the optimal time can vary, and a time-course experiment is highly recommended to determine the peak signal window for your specific assay conditions.[2]

Q3: How does incubation temperature affect the performance of PX-102? A: The luciferase reaction is temperature-dependent.[3] We strongly recommend equilibrating your cell plates and the PX-102 reagent to a stable room temperature (20-25°C) before mixing.[2] Temperature gradients across the plate are a common source of variability, so allowing plates to sit at room temperature for at least 15 minutes after removal from an incubator is critical.[4]

Q4: Can I read my plates immediately after adding PX-102? A: While a signal will be generated immediately, it may not be optimal. An initial incubation period allows for the PX-102 components to fully inhibit luciferase degradation and stabilize the light-producing reaction. Skipping this incubation may result in a weaker signal and a faster rate of decay.

Q5: Does PX-102 work with both lytic and live-cell assays? A: PX-102 is formulated for endpoint lytic assays, where its components ensure rapid and complete cell lysis to release the luciferase enzyme. It is not intended for live-cell, real-time monitoring.

Part 2: Troubleshooting Guide

This guide addresses specific issues you may encounter and provides logical steps to resolve them.

Issue 1: Weak or No Luminescent Signal

A signal that is weak or indistinguishable from background can be frustrating. This issue often stems from sub-optimal reaction kinetics or problems with the experimental setup.

Potential Causes & Solutions:

Potential Cause Troubleshooting Action & Rationale
Sub-optimal Incubation Time The measurement may be occurring before or after the peak signal window. Action: Perform a time-course experiment (see Protocol 1 ) to identify the optimal incubation period for your specific cell line and reporter construct.
Low Transfection Efficiency or Promoter Activity If the luciferase enzyme concentration is too low, the signal will be weak regardless of optimization.[5][6] Action: Verify transfection efficiency using a positive control vector (e.g., CMV promoter). Consider optimizing the DNA-to-transfection reagent ratio.[5]
Incomplete Cell Lysis Insufficient release of luciferase from the cells will drastically reduce the signal. Action: Ensure the plate was incubated for at least 10 minutes after adding the PX-102 reagent. For dense or difficult-to-lyse cells, increase incubation to 20-30 minutes with gentle orbital shaking.
Reagent Degradation The luciferin substrate is sensitive to multiple freeze-thaw cycles and prolonged exposure to light.[7] Action: Aliquot the PX-102 reagent upon first use to minimize freeze-thaw cycles. Always protect reagents from light.[5][7]
Issue 2: High Well-to-Well Variability

Inconsistent results across replicate wells can mask the true biological effect of your treatment. Precision is key for reliable data.

Potential Causes & Solutions:

Potential Cause Troubleshooting Action & Rationale
Inconsistent Incubation Timing If reading a 96- or 384-well plate sequentially, the incubation time for the first well will differ from the last. For glow-type assays, this can introduce significant error.[8] Action: Ensure the time from reagent addition to reading is identical for all wells. Process plates in smaller batches or use a luminometer with injectors for simultaneous reagent dispensing and reading.
Temperature Gradients Uneven temperature across the plate can cause wells on the edge to react at a different rate than those in the center. Action: Equilibrate the plate and reagents to room temperature for at least 15-20 minutes before starting the assay. Avoid placing plates on cold or warm surfaces.
Pipetting Inaccuracies Small errors in the volume of cell lysate or reagent can lead to large differences in signal output.[6] Action: Use calibrated pipettes. Prepare a master mix of your treatment compounds and the PX-102 reagent to add to all replicate wells, minimizing pipetting steps.[5]
Low Sample Volume Using a sample volume that is too low can increase assay variability. Action: If you have diluted your sample, ensure you are still using a recommended volume of 10-20 μL per assay.[9]
Issue 3: Signal Decays Faster Than Expected

While PX-102 is designed to create a stable, glow-type signal, certain conditions can lead to a more rapid decline.

Potential Causes & Solutions:

Potential Cause Troubleshooting Action & Rationale
High Luciferase Expression Very strong promoters (e.g., CMV) can produce high concentrations of luciferase.[6] This can lead to rapid substrate consumption and the formation of inhibitory byproducts, accelerating signal decay.[1][10] Action: Consider reducing the amount of transfected plasmid DNA or diluting the cell lysate before adding the PX-102 reagent.[4]
Sub-optimal PX-102 Concentration If the ratio of PX-102 to luciferase is too low, the stabilizing components may be overwhelmed. Action: This is uncommon with our optimized formulation, but if you are using highly concentrated lysates, consider performing a PX-102 concentration titration experiment.
Reading in Kinetic Mode The primary benefit of PX-102 is creating a stable endpoint signal. Action: Ensure your luminometer is set to an endpoint reading protocol. A typical setting is a 0.5 to 1-second integration time per well.

Part 3: Key Experimental Protocols

Protocol 1: Determining Optimal Incubation Time (Time-Course Experiment)

This protocol is essential for establishing the ideal signal window for your specific experimental system.

Objective: To identify the time point after reagent addition that yields the maximum and most stable luminescent signal.

Methodology:

  • Plate Preparation: Prepare a 96-well plate with cells expressing your luciferase reporter. Include a set of positive control wells (e.g., high expression) and negative control/background wells (untransfected cells).

  • Reagent Equilibration: Allow both the cell plate and the PX-102 reagent to equilibrate to room temperature for at least 20 minutes.

  • Reagent Addition: Add the prepared PX-102 reagent to all wells according to the product manual.

  • Kinetic Reading: Immediately place the plate in a luminometer capable of repeated readings over time (kinetic mode).

  • Data Acquisition: Program the luminometer to measure the luminescence from each well every 2 minutes for a total period of 60-90 minutes.

  • Data Analysis:

    • For each well, plot the Relative Light Units (RLU) against time.

    • Identify the "peak signal window," which is the time range where the signal is maximal and the slope of the curve is near zero (the plateau).

    • The optimal incubation time for future endpoint assays is the middle of this plateau.

Diagrams and Visualizations

// Invisible edges for layout control Light -> StableLight [style=invis]; } .dot Caption: PX-102 stabilizes the luciferase enzyme complex.

G start Start: Prepare Luciferase Assay Plate equilibrate Equilibrate Plate & PX-102 to Room Temp start->equilibrate add_reagent Add PX-102 Reagent to All Wells equilibrate->add_reagent kinetic_read Place in Luminometer Set to Kinetic Mode (Read every 2 min for 60-90 min) add_reagent->kinetic_read plot Plot RLU vs. Time for Each Well kinetic_read->plot analyze Analyze Signal Curve plot->analyze plateau Identify Plateau: Max Signal, Minimal Decay analyze->plateau Signal Peak Found troubleshoot Troubleshoot: - Check Reagents - Verify Transfection analyze->troubleshoot No Clear Peak/ Weak Signal optimal_time Select Mid-Point of Plateau as Optimal Incubation Time plateau->optimal_time endpoint Use Optimal Time for All Future Endpoint Assays optimal_time->endpoint

References

  • Firefly luciferase. Wikipedia. [Link]

  • Luciferase Assay: Principles, Purpose, and Process. (2025). Ubigene. [Link]

  • Optimization of luciferase assay for a high throughput setting. (2017). ResearchGate. [Link]

  • How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. (2026). Bitesize Bio. [Link]

  • Kinetic Analysis and Modeling of Firefly Luciferase as a Quantitative Reporter Gene in Live Mammalian Cells. (2004). Biophysical Journal. [Link]

  • How To Optimize Bioluminescence Assays for High-sensitivity Detection. (2026). Bitesize Bio. [Link]

  • Cytoplasmic factors that affect the intensity and stability of bioluminescence from firefly luciferase in living mammalian cells. (1995). PubMed. [Link]

  • How to Choose a Luciferase Reporter Assay. (2025). Promega Connections. [Link]

  • Luciferase Assay Kit. Agilent. [Link]

  • Optimizing Luc Reporter Output: “Media and Temperature Effects on Bacterial Bioluminescence”. (2022). National High School Journal of Science. [Link]

Sources

Technical Support Center: PX-102 Studies & Mitochondrial Dysfunction Markers

Author: BenchChem Technical Support Team. Date: March 2026

A-HED- As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing PX-102 to study mitochondrial dysfunction. It is designed to offer not just protocols, but the underlying scientific reasoning to empower your experimental design and troubleshooting efforts.

Note on PX-102: "PX-102" is a designation for a novel, proprietary compound under investigation. For the purposes of this guide, PX-102 is defined as a cell-permeable, mitochondria-targeted antioxidant that also acts as a potent inhibitor of the mitochondrial permeability transition pore (mPTP) opening. Its dual mechanism aims to both mitigate oxidative stress at its source and prevent the downstream consequences of mitochondrial damage.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of PX-102 in cell-based assays.

Q1: What is the recommended starting concentration for PX-102 in cell culture experiments?

A1: The optimal concentration of PX-102 is highly cell-type dependent. We recommend performing a dose-response curve for your specific model. However, a good starting point for most cell lines is a range of 1 µM to 25 µM. For initial toxicity screening, a broader range (e.g., 0.1 µM to 100 µM) is advised to identify the therapeutic window and any potential off-target effects at higher concentrations.[1]

Q2: What is the appropriate incubation time for PX-102 prior to inducing mitochondrial stress?

A2: Pre-incubation allows for sufficient uptake and localization of PX-102 to the mitochondria. A standard pre-incubation time is 1 to 4 hours. For experiments investigating long-term protective effects, a 12 to 24-hour pre-incubation may be warranted. Always include a vehicle control (e.g., DMSO) at the same concentration and for the same duration as your PX-102 treatment.

Q3: Does PX-102 interfere with common fluorescent mitochondrial probes?

A3: PX-102 itself is not known to be fluorescent. However, it is best practice to run a control experiment with cells treated with PX-102 alone to check for any unexpected autofluorescence in your channels of interest. This is particularly important when using probes with broad emission spectra.[2]

Q4: Can I use PX-102 in both immortalized cell lines and primary cells?

A4: Yes, PX-102 is designed for use in a wide range of mammalian cells. Be aware that primary cells can be more sensitive to vehicle and compound concentrations.[3] It is crucial to optimize protocols and perform viability assays (e.g., Trypan Blue, Propidium Iodide) in parallel with your mitochondrial function assays.

Part 2: Troubleshooting Guides

This section provides solutions to specific issues you may encounter when assessing mitochondrial markers in your PX-102 studies.

Issue 1: Mitochondrial Respiration (Seahorse XF Assays)

Problem: I am not observing the expected protective effect of PX-102 on the Oxygen Consumption Rate (OCR) after inducing stress (e.g., with H₂O₂ or a complex inhibitor like Rotenone).

Possible CauseRecommended Solution & Rationale
Suboptimal Cell Seeding Density Solution: Perform a cell titration experiment to find the optimal seeding density for your cell type. Rationale: Too few cells will result in a low OCR signal that is difficult to distinguish from background noise. Too many cells can lead to nutrient depletion and hypoxia, masking the effects of your compound.[4]
Incorrect FCCP Concentration Solution: Titrate the uncoupler FCCP to determine the concentration that yields the maximal OCR. Rationale: The response to FCCP is highly cell-type specific. An insufficient concentration will not reveal the true maximal respiratory capacity, while an excessive concentration can be toxic and inhibit respiration.[5][6]
Vehicle (DMSO) Effects Solution: Ensure your vehicle control concentration is consistent across all wells and is kept to a minimum (ideally ≤0.1%). Rationale: High concentrations of DMSO can independently affect mitochondrial function and cell health, confounding the interpretation of your PX-102 results.
Timing of Stressor and PX-102 Solution: Optimize the timing of your stressor addition relative to the PX-102 pre-incubation. Rationale: The protective effects of PX-102 may be most prominent when the compound is present before and during the insult. The kinetics of the damage induced by the stressor will influence the therapeutic window.
Issue 2: Mitochondrial Membrane Potential (ΔΨm) Assays (e.g., TMRE/TMRM, JC-1)

Problem: The fluorescent signal from my membrane potential-sensitive dye is low or unstable, even in my healthy control cells.

Possible CauseRecommended Solution & Rationale
Dye Concentration and Loading Solution: Titrate the dye concentration (e.g., TMRE typically 10-50 nM; JC-1 1-5 µM) and incubation time (15-30 min).[7][8][9] Rationale: Excessive dye concentration can lead to quenching and mitochondrial toxicity. Insufficient concentration or time will result in a poor signal-to-noise ratio.
Phototoxicity and Photobleaching Solution: Minimize light exposure during incubation and imaging. Use the lowest possible laser power and exposure time during microscopy.[7] Rationale: Dyes like TMRE are sensitive to light. Excessive exposure can damage mitochondria, causing artifactual depolarization, and can bleach the dye, reducing the signal.
Use of Quench Mode vs. Non-Quench Mode (TMRE/TMRM) Solution: Use the dye in "non-quench" mode (low nM concentrations). Rationale: At low concentrations, the TMRE signal is directly proportional to ΔΨm. At higher, "quenching" concentrations, depolarization can paradoxically cause an increase in signal as the dye de-quenches, leading to misinterpretation.[10]
Interference from Plasma Membrane Potential Solution: Use imaging-based approaches over bulk measurements like plate readers when possible. Rationale: Microscopy allows you to confirm that the signal is localized to the mitochondria.[11] Changes in plasma membrane potential can affect the uptake of these cationic dyes, influencing the mitochondrial signal.
Issue 3: Mitochondrial Reactive Oxygen Species (ROS) Assays (e.g., MitoSOX Red)

Problem: I am seeing inconsistent or unexpectedly high ROS signal in my PX-102 treated group.

Possible CauseRecommended Solution & Rationale
Probe Specificity and Oxidation Artifacts Solution: Use freshly prepared MitoSOX working solution and protect it from light.[12] Be aware that some cellular processes other than superoxide can oxidize the probe. Rationale: MitoSOX Red is specifically designed to detect mitochondrial superoxide.[13] However, auto-oxidation or reaction with other cellular components can lead to false positives.[14]
Nuclear Staining Solution: Image cells promptly after staining and washing. Consider co-staining with a nuclear marker (e.g., Hoechst) to confirm localization. Rationale: In cells with compromised mitochondrial membranes, the oxidized MitoSOX product can leak out and bind to nuclear DNA, which can be misinterpreted as a high mitochondrial ROS signal.[2]
Loss of Membrane Potential Solution: Run a parallel assay to measure ΔΨm. Rationale: MitoSOX uptake is dependent on mitochondrial membrane potential. If your treatment severely compromises ΔΨm, the probe may not be effectively taken up by the mitochondria, leading to a false-negative result for ROS production.[13]
High PX-102 Concentration Solution: Refer to your dose-response curve and use a concentration well below the cytotoxic threshold. Rationale: At very high concentrations, even protective compounds can have off-target effects that may paradoxically increase certain stress markers.

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Assessing Mitochondrial Respiration via Seahorse XF Analyzer

This protocol outlines the steps for a standard Mito Stress Test.

  • Day 1: Cell Seeding

    • Seed cells into a Seahorse XF cell culture plate at the predetermined optimal density.

    • Ensure even cell distribution by leaving the plate at room temperature for 1 hour before placing it in a 37°C, CO₂ incubator overnight.

  • Day 2: Assay Preparation & Execution

    • Hydrate the sensor cartridge overnight in a 37°C, non-CO₂ incubator.

    • Wash cells with pre-warmed XF assay medium and add the final volume of assay medium.

    • Incubate the cell plate in a 37°C, non-CO₂ incubator for 45-60 minutes.[15]

    • Prepare PX-102, stressor, and mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium and load them into the designated ports of the hydrated sensor cartridge.

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Execute the Mito Stress Test protocol.

  • Post-Assay: Data Normalization

    • Normalize OCR data to cell number, either by post-assay cell counting (e.g., using a nuclear stain like Hoechst) or by protein quantification (e.g., BCA assay).[15][16]

Seahorse_Workflow cluster_day1 Day 1: Preparation cluster_day2 Day 2: Assay cluster_analysis Data Analysis Seed Seed Cells in XF Plate Incubate_Cells Incubate Cells (37°C, CO2) Seed->Incubate_Cells Media_Change Wash & Change to XF Assay Medium Incubate_Cells->Media_Change Hydrate Hydrate Sensor Cartridge (37°C, no CO2) PreIncubate Pre-incubate with PX-102/Vehicle Media_Change->PreIncubate Load_Cartridge Load Inhibitors into Cartridge PreIncubate->Load_Cartridge Run_Assay Calibrate & Run Mito Stress Test Load_Cartridge->Run_Assay Normalize Normalize OCR Data (Cell Count/Protein) Run_Assay->Normalize Analyze Calculate Bioenergetic Parameters Normalize->Analyze PX102_Mechanism Stressor Oxidative Stress (e.g., H2O2) ROS Mitochondrial ROS (mtROS) Stressor->ROS Damage Oxidative Damage (Lipids, Proteins, mtDNA) ROS->Damage mPTP mPTP Opening Damage->mPTP Ca_Overload Ca2+ Overload Ca_Overload->mPTP DeltaPsi Loss of ΔΨm mPTP->DeltaPsi Apoptosis Apoptosis DeltaPsi->Apoptosis PX102 PX-102 PX102->ROS Scavenges PX102->mPTP Inhibits

Caption: PX-102's dual mechanism against mitochondrial dysfunction.

References

  • Vascular Disease, Tumorigenesis, and Diabetes. (2021). The Role of Mitochondrial Dysfunction.
  • Mitochondrial Dysfunction and Cell Death: Mechanisms and Implications in Pathology. (2025). IntechOpen.
  • The Key Role of Mitochondrial Function in Health and Disease. (2023). MDPI.
  • Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions. (2025). Elabscience.
  • Mitochondrial Permeability Transition Pore Assay Kit. (n.d.). ApexBio.
  • Protocols for analysis of mitochondrial permeability transition pore opening in mouse somatic cell reprogramming. (2021). STAR Protocols.
  • Technical Support Center: Troubleshooting MitoPQ-Induced Superoxide Detection with MitoSOX. (n.d.). Benchchem.
  • Assays for Mitochondria Function. (n.d.). Thermo Fisher Scientific.
  • The role of mitochondrial dynamics in disease. (2023). Wiley Online Library.
  • What is Mitochondrial Dysfunction? (2017). Tempo Bioscience.
  • Mitochondrial Permeability Transition Pore Assay Kit. (2020). Abcam.
  • Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy. (n.d.). Nature Protocols.
  • Mitochondrial Assay: Pivotal Tool In Research. (n.d.). Da-Ta Biotech.
  • Validation of a high throughput cell-based assay to screen compounds for mitochondrial toxicity. (2014). Promega Connections.
  • Mitochondrial ToxGlo™ Assay. (n.d.). Promega Corporation.
  • A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. (n.d.). Redox Biology.
  • Measuring mitochondrial membrane potential. (2025). Nature Metabolism.
  • Mitochondrial PT Pore Assay Kit. (n.d.). Cayman Chemical.
  • Maximizing Efficiency and Performance of Seahorse XF Assays with the Bravo Automated Liquid Handling Platform. (n.d.). Agilent.
  • Cell-Based Measurement of Mitochondrial Function in Human Airway Smooth Muscle Cells. (2023). MDPI.
  • Troubleshooting of SeaHorse assay (A) Troubleshooting 5: Low OCR and... (n.d.). ResearchGate.
  • Measuring mitochondrial respiration in intact single muscle fibers. (n.d.). Journal of Applied Physiology.
  • [Troubleshooting] Can TMRE be co-stained with MitoSOX Red dye? (2025). ResearchGate.
  • Mitochondrial Permeability Transition Pore Assay Kit. (n.d.). Abbkine.
  • How to do mitochondrial membrane potential? (2013). ResearchGate.
  • Common methods in mitochondrial research (Review). (2022). Spandidos Publications.
  • Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs. (2026). MDPI.
  • High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. (n.d.). Journal of Visualized Experiments.
  • Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX. (2020). Antioxidants & Redox Signaling.
  • Application Notes and Protocols for MitoSOX™ Red Staining in Tissue Sections. (n.d.). Benchchem.
  • Measuring mitochondrial membrane potential with JC-1 using the Cellometer Vision image cytometer. (n.d.). Revvity.
  • Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. (n.d.). The Journal of Physiology.
  • Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs. (2026). R Discovery.
  • Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. (n.d.). Cell Death & Disease.
  • 22 questions with answers in SEAHORSE ASSAY. (n.d.). ResearchGate.
  • OCR-Stats: Robust estimation and statistical testing of mitochondrial respiration activities using Seahorse XF Analyzer. (2018). PLOS One.
  • Assessing mitochondrial dysfunction in cells. (2011). Biochemical Journal.
  • Technical Analysis and Application Guidelines for Mitochondrial Membrane Potential Assay Kits. (2026). absbio.
  • Mitochondrial assay selection guide. (n.d.). Abcam.
  • Metabolic and Biochemical Effects of Pyrroloquinoline Quinone (PQQ) on Inflammation and Mitochondrial Dysfunction: Potential Health Benefits in Obesity and Future Perspectives. (2024). MDPI.
  • Mitochondrial dysfunction drives a neuronal exhaustion phenotype in methylmalonic aciduria. (n.d.). Nature Communications.
  • Mitochondrial dysfunction/hyperfunction inducing excessive mtROS in inflammatory and neuropathic pain. (n.d.). Journal of Biomedical Science.
  • A Mitochondrial Dysfunction and Oxidative Stress Pathway-Based Prognostic Signature for Clear Cell Renal Cell Carcinoma. (n.d.). Computational and Mathematical Methods in Medicine.
  • PEBP1 amplifies mitochondrial dysfunction-induced integrated stress response. (2025). eLife.

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Validation & Comparative

A Comparative In Vitro Potency Analysis of FXR Agonists: PX-102 vs. GW4064

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the in vitro potency of two prominent non-steroidal farnesoid X receptor (FXR) agonists, PX-102 and GW4064. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of their performance, grounded in established scientific protocols and insights into their respective mechanisms of action.

Introduction: The Farnesoid X Receptor (FXR) as a Therapeutic Target

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis.[1] Primarily expressed in the liver, intestine, kidneys, and adrenal glands, FXR functions as an endogenous sensor for bile acids.[1] Upon activation, it orchestrates a complex transcriptional network that governs metabolic pathways, making it a highly attractive therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. The development of potent and selective synthetic agonists, such as PX-102 and GW4064, has been instrumental in exploring the therapeutic potential of FXR modulation.

Overview of PX-102 and GW4064

GW4064 is a well-characterized, potent, and selective non-steroidal FXR agonist that has been extensively used as a tool compound in preclinical research to elucidate the physiological functions of FXR.[2] Despite its potency, its development as a therapeutic agent has been hampered by limitations such as low solubility and potential toxicity associated with its stilbene pharmacophore.[2]

PX-102 (also known as PX20606) is a second-generation, fully synthetic, non-steroidal FXR agonist developed to improve upon the drug-like properties of earlier compounds.[1][3] It was designed to offer a more favorable profile in terms of photolability and cellular toxicity.[1] PX-102 and its eutomer, Cilofexor (GS-9674) , have advanced into clinical development, demonstrating the progress in this class of compounds.[4]

In Vitro Potency: A Quantitative Comparison

The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration required to elicit 50% of the maximum biological response. The in vitro potency of PX-102 and GW4064 has been determined across various assays, with the results summarized below.

CompoundAgonist TargetEC50 (nM)Assay TypeSource(s)
PX-102 (PX20606) Human FXR50Gal4-FXR Chimera Assay[3][5]
Mouse FXR220Gal4-FXR Chimera Assay[3][5]
Cilofexor (GS-9674) Human FXR43Cell-based Reporter Assay[4][6][7]
GW4064 Human FXR15Isolated Receptor Activity Assay[2][8]
Human FXR65Luciferase Reporter Gene Assay (CV-1 cells)[9]
Human FXR90Cell-based Reporter Assay[2]
Human FXR150Mammalian One-Hybrid Assay[10]

Expert Analysis: The variability in reported EC50 values for GW4064 underscores the importance of the experimental context. Cell-free assays using isolated receptor domains often yield higher potency values (e.g., 15 nM) compared to cell-based assays (65-150 nM), which account for factors like cell membrane permeability and intracellular metabolism. PX-102 and its eutomer Cilofexor demonstrate potent agonism in the mid-nanomolar range, comparable to GW4064 in cellular contexts.[1][3][4] Notably, PX-102 shows a degree of species selectivity, being more potent on human FXR than on its murine counterpart.[3] The development of Cilofexor (GS-9674) with an EC50 of 43 nM represents a refinement of the PX-102 scaffold, maintaining high potency while aiming for an improved overall clinical profile.[4][7]

Mechanism of Action: The FXR Signaling Pathway

Upon entering the cell, FXR agonists like PX-102 and GW4064 bind to the ligand-binding domain of FXR. This induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

A key target gene in the liver is the Small Heterodimer Partner (SHP), an atypical nuclear receptor. Once expressed, SHP acts as a transcriptional repressor, inhibiting the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is central to FXR's role in maintaining bile acid homeostasis.

FXR_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus Agonist FXR Agonist (PX-102 / GW4064) FXR FXR Agonist->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR Coactivators Coactivators FXR_RXR->Coactivators Recruits FXRE FXRE (DNA Response Element) FXR_RXR->FXRE Binds to SHP_Gene SHP Gene FXRE->SHP_Gene Activates Transcription SHP_mRNA SHP mRNA SHP_Gene->SHP_mRNA Transcription SHP_Protein SHP Protein SHP_mRNA->SHP_Protein Translation CYP7A1_Gene CYP7A1 Gene Bile_Acids Bile Acid Synthesis CYP7A1_Gene->Bile_Acids Rate-limiting step SHP_Protein->CYP7A1_Gene Inhibits Transcription

Caption: Simplified FXR signaling pathway in a hepatocyte.

Experimental Protocol: Cell-Based FXR Reporter Gene Assay

This protocol describes a common and robust method for determining the in vitro potency (EC50) of FXR agonists. The assay relies on engineered cells that co-express FXR and a reporter gene (e.g., luciferase) under the control of an FXRE-containing promoter.

Principle: Agonist binding to FXR activates transcription from the FXRE promoter, leading to the expression of the reporter protein. The amount of reporter protein produced is proportional to the level of FXR activation and can be quantified, typically via luminescence.

Workflow Diagram:

Caption: Workflow for a cell-based FXR reporter gene assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HepG2, HEK293, CV-1) in appropriate media.[11]

    • Seed the cells into a 96- or 384-well white, opaque assay plate at a predetermined density and allow them to adhere overnight.[12]

  • Transfection (for transient assays):

    • If not using a stable cell line, transiently transfect the cells with expression plasmids for human FXR and RXR, along with a reporter plasmid containing a luciferase gene downstream of an FXRE promoter (e.g., from the Bile Salt Export Pump, BSEP, promoter).[11][13] A constitutively expressed internal control plasmid (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.[11]

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of PX-102, GW4064, a reference agonist (e.g., Chenodeoxycholic acid, CDCA), and a vehicle control (e.g., 0.1% DMSO) in serum-free medium.[11][14]

    • Remove the culture medium from the cells and replace it with the medium containing the various compound concentrations.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[13] This period allows for the agonist to activate FXR and drive the expression of the luciferase reporter gene.

  • Luminescence Detection:

    • After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system (e.g., Promega's Dual-Luciferase® Reporter Assay System).

    • Add the luciferase substrate to each well. This substrate is converted by the luciferase enzyme into a luminescent product.

  • Data Acquisition and Analysis:

    • Immediately measure the luminescence signal using a plate-reading luminometer.

    • Normalize the firefly luciferase signal to the internal control (Renilla) signal, if used.

    • Plot the normalized luminescence values against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.[14]

Concluding Remarks

Both GW4064 and PX-102 are highly potent non-steroidal FXR agonists, demonstrating activity in the nanomolar range in various in vitro assays. GW4064 remains an invaluable reference compound for preclinical FXR research. However, studies have indicated that at higher concentrations, it may exhibit off-target activities, a factor to consider in experimental design.[10]

PX-102 and its eutomer Cilofexor (GS-9674) represent a significant advancement, retaining high in vitro potency comparable to GW4064 while being optimized for improved drug-like properties, including better photostability and reduced cellular toxicity.[1] This improved profile has enabled their progression into clinical trials, highlighting the potential of this chemical scaffold for the development of novel therapeutics for metabolic and liver diseases. For researchers selecting an FXR agonist, the choice depends on the application: GW4064 is a well-validated tool for mechanistic studies, while PX-102 and its derivatives are more relevant for translational research and programs aimed at clinical development.

References

  • New Drug Approvals. (2020, September 5). CILOFEXOR. Retrieved from [Link]

  • A Cell-based High-throughput Screening Assay for Farnesoid X Receptor Agonists. (n.d.). Chinese Pharmaceutical Journal. Retrieved from [Link]

  • Trauner M, et al. (2019). The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis. Hepatology, 70(3):788-801. [Link]

  • Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. (n.d.). RSC Medicinal Chemistry. [Link]

  • Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. (n.d.). Molecular Pharmacology. [Link]

  • FXR: structures, biology, and drug development for NASH and fibrosis diseases. (2022, February 25). Signal Transduction and Targeted Therapy. [Link]

  • INDIGO Biosciences. (n.d.). Human Farnesoid X Receptor (FXR) Reporter Assay System. Retrieved from [Link]

  • Gilead Sciences. (2018, November 9). Gilead Announces Positive Phase 2 Results for GS-9674 in Primary Sclerosing Cholangitis (PSC) at The Liver Meeting® 2018. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Farnesoid X Receptor (FXR) Reporter Assay System 96-well Format. Retrieved from [Link]

  • In vitro FXR agonists activities of the selected compounds (EC50, nM). (n.d.). ResearchGate. Retrieved from [Link]

  • A New FXR Ligand Chemotype with Agonist/Antagonist Switch. (2021, February 1). Journal of Medicinal Chemistry. [Link]

  • The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction. (2017, April 15). Journal of Hepatology. [Link]

  • Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance. (n.d.). Journal of Lipid Research. [Link]

  • Development and in vitro Profiling of Dual FXR/LTA4H Modulators. (n.d.). ChemMedChem. [Link]

  • Experimental EC50 values and efficacy for compounds on chimeric FXR... (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of XL335 (WAY-362450), a Highly Potent, Selective, and Orally Active Agonist of the Farnesoid X Receptor (FXR). (2009, January 21). Journal of Medicinal Chemistry. [Link]

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Comparative Efficacy Analysis: Obeticholic Acid (OCA) vs. Next-Generation FXR Agonists for Non-alcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Non-alcoholic steatohepatitis (NASH) represents a significant and growing unmet medical need, characterized by hepatic steatosis, inflammation, and cellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a clinically validated target for NASH due to its central role in regulating bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways.

Obeticholic Acid (Ocaliva®, OCA), a potent, first-in-class FXR agonist, was the first compound to demonstrate histological efficacy in a Phase 3 trial for NASH-related fibrosis. However, its clinical utility has been hampered by a dose-dependent adverse effect profile, most notably pruritus and elevations in LDL cholesterol. This has catalyzed the development of next-generation FXR agonists designed to retain or improve upon the efficacy of OCA while offering a superior safety and tolerability profile.

This guide provides a comparative analysis of Obeticholic Acid and representative next-generation FXR agonists, focusing on the mechanistic rationale for their development, comparative preclinical and clinical data, and the experimental workflows used to characterize their differential activity. For the purpose of this analysis, we will focus on the scientific principles and data pertaining to non-steroidal, gut-biased, or chemically distinct FXR agonists that aim to mitigate the systemic side effects observed with OCA.

Part 1: Mechanistic Rationale and Molecular Pharmacology

The Role of FXR in NASH Pathophysiology

The farnesoid X receptor (FXR) is a ligand-activated transcription factor that functions as a master regulator of bile acid homeostasis. Its natural ligands are bile acids, with chenodeoxycholic acid (CDCA) being the most potent. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA response elements to regulate gene expression.

Key FXR-Mediated Effects Relevant to NASH:

  • Bile Acid Homeostasis: Reduces bile acid synthesis by inducing the expression of the small heterodimer partner (SHP), which in turn inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid production.

  • Lipid Metabolism: Decreases triglyceride levels by repressing SREBP-1c, a key lipogenic transcription factor, and inducing the expression of genes involved in fatty acid oxidation.

  • Glucose Metabolism: Improves insulin sensitivity and reduces gluconeogenesis.

  • Anti-inflammatory Effects: Suppresses pro-inflammatory signaling pathways, such as NF-κB, in hepatocytes and macrophages.

  • Anti-fibrotic Effects: Reduces the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition and fibrosis in the liver.

FXR Signaling Pathway in NASH cluster_Enterocyte Enterocyte (Gut) cluster_Hepatocyte Hepatocyte (Liver) FXR_Agonist FXR Agonist (e.g., OCA, Tropifexor) FXR_Gut FXR/RXR FXR_Agonist->FXR_Gut binds & activates FGF19 FGF19 (Fibroblast Growth Factor 19) FXR_Gut->FGF19 induces transcription FGFR4 FGFR4 (FGF Receptor 4) FGF19->FGFR4 binds & activates FGF19->FGFR4 Endocrine Signaling FXR_Agonist_Liver Systemic FXR Agonist FXR_Liver FXR/RXR FXR_Agonist_Liver->FXR_Liver activates SHP SHP (Small Heterodimer Partner) FXR_Liver->SHP induces SREBP1c SREBP-1c (Lipogenesis) FXR_Liver->SREBP1c represses NFkB NF-κB (Inflammation) FXR_Liver->NFkB represses HSC_Activation HSC Activation (Fibrosis) FXR_Liver->HSC_Activation represses CYP7A1 CYP7A1 (Bile Acid Synthesis) FGFR4->CYP7A1 represses SHP->CYP7A1 represses caption Fig 1. FXR signaling in gut and liver.

Caption: Fig 1. FXR signaling cascade in the gut and liver.

Obeticholic Acid (OCA): The First-Generation Steroidal Agonist

OCA is a semi-synthetic analogue of the primary human bile acid CDCA, modified with an ethyl group at the 6α position, making it over 100 times more potent as an FXR agonist.[1][2] Its steroidal structure is key to its high-potency binding. In the landmark Phase 3 REGENERATE trial, OCA (25 mg) met its primary endpoint, demonstrating a significant improvement in liver fibrosis by at least one stage without worsening of NASH in 23.1% of patients, compared to 11.9% in the placebo group.[3]

However, the systemic activation of FXR by OCA is associated with two primary dose-limiting side effects:

  • Pruritus: Itching is the most common adverse event, affecting up to 51% of patients in the 25 mg arm of REGENERATE. While the mechanism is not fully elucidated, it is thought to be related to alterations in bile acid signaling and potentially the activation of the MAS-related G-protein coupled receptor X4 (MRGPRX4).

  • Lipid Profile Changes: OCA treatment leads to an increase in LDL cholesterol and a decrease in HDL cholesterol.[3] This is an on-target effect of hepatic FXR activation, which suppresses CYP7A1, shunting cholesterol away from bile acid synthesis and towards other pathways, while also influencing lipoprotein metabolism.

Next-Generation FXR Agonists: Strategies for an Improved Therapeutic Window

The limitations of OCA prompted the development of second-generation FXR agonists designed to dissociate the desired anti-inflammatory and anti-fibrotic effects from the adverse events.[4] These strategies primarily fall into three categories:

  • Non-Steroidal Agonists: Compounds like Cilofexor and Tropifexor possess entirely different chemical scaffolds from bile acids.[5][6][7] The hypothesis is that these distinct structures may induce a different conformational change in the FXR protein upon binding, leading to a unique pattern of co-regulator recruitment and downstream gene expression (a phenomenon known as "selective receptor modulation"). This could theoretically de-couple the genes responsible for efficacy from those causing side effects. Tropifexor, for example, is a highly potent non-bile acid agonist with a half-maximal effective concentration (EC50) in the sub-nanomolar range.[6][8][9]

  • Gut-Restricted Agonists: This approach is based on the significant role of intestinal FXR activation. Activating FXR in the gut enterocytes leads to the release of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), an endocrine hormone that travels to the liver.[1][10][11] In the liver, FGF19 binds to its receptor (FGFR4) and suppresses bile acid synthesis and has beneficial effects on glucose and lipid metabolism, independent of direct hepatic FXR activation. By designing molecules with high intestinal exposure but low systemic absorption (e.g., Fexaramine), the goal is to harness the benefits of the gut-liver signaling axis while minimizing direct hepatic FXR activation that may drive adverse lipid changes.[12][13][14]

  • Liver-Targeted Agonists: Conversely, some strategies aim to create agonists that are selectively taken up by or accumulate in the liver, thereby minimizing activation of FXR in other tissues where it might contribute to side effects. HPG1860 is an example of a next-generation, liver-selective FXR agonist.[15][16]

Part 2: Comparative Efficacy and Safety Data

A direct head-to-head comparison in a single clinical trial is the gold standard but is often unavailable. Therefore, we must synthesize data from separate trials, preclinical models, and biomarker studies.

Preclinical Data

In rodent models of NASH, next-generation agonists have often demonstrated superior or equivalent efficacy to OCA at lower relative doses. For instance, in both the STAM and AMLN mouse models of NASH, Tropifexor at doses under 1 mg/kg showed superior efficacy in reducing fibrosis and NAFLD Activity Score (NAS) compared to OCA at 25 mg/kg.[17] Similarly, the non-steroidal agonist Cilofexor has been shown to reduce liver fibrosis, hepatic stellate cell activation, and portal pressure in rat models of NASH.[5][18]

CompoundModelKey Efficacy FindingsReference
Obeticholic Acid MultipleReduces fibrosis, inflammation, steatosis[18]
Tropifexor STAM & AMLN (mice)Superior to OCA at lower doses in reversing fibrosis and reducing NAS[8][17]
Cilofexor Wistar Rat (NASH)Significantly reduces liver fibrosis, HSC activation, and portal pressure[5][18]
Fexaramine Diet-induced obese miceReduces weight gain, inflammation, and hepatic glucose production; enhances adipose browning[14]
Clinical Trial Data

Clinical data provides the most relevant comparison, although cross-trial comparisons must be interpreted with caution due to differences in patient populations and study design.

ParameterObeticholic Acid (REGENERATE - 25 mg)Cilofexor (ATLAS - 100 mg)Tropifexor (TANDEM - various doses)
Primary Endpoint Fibrosis improvement ≥1 stage w/o NASH worsening: 23.1% vs 11.9% placeboFibrosis improvement ≥1 stage w/o NASH worsening: Not statistically significant as monotherapyStudy explored combinations; monotherapy data less mature
Pruritus High incidence (51%)Lower incidence than OCADose-dependent, but generally lower than OCA
LDL-C Increase Significant increaseModest increasePresent, but appears less pronounced than OCA
Biomarkers ↓ ALT, AST, GGT; ↑ FGF19; ↓ C4↓ ALT, AST, GGT; ↑ FGF19; ↓ C4↓ ALT, GGT; ↑ FGF19; ↓ C4

Analysis of Clinical Findings:

  • Efficacy: To date, OCA remains the only FXR agonist to have met a primary histological endpoint for fibrosis improvement in a large Phase 3 trial. While next-generation agonists like Cilofexor have shown promising effects on liver biochemistry and markers of cholestasis, they have not yet demonstrated statistically significant anti-fibrotic efficacy as monotherapy in later-stage trials.[19][20][21] This has led to a shift in strategy towards using these better-tolerated agonists in combination therapies.

  • Safety & Tolerability: The key advantage of the next-generation agonists lies in their improved side-effect profile.[4][20] Both Cilofexor and Tropifexor have consistently shown a lower incidence and severity of pruritus and more modest increases in LDL cholesterol compared to the 25 mg dose of OCA. This improved tolerability is critical for long-term treatment adherence in a chronic, largely asymptomatic disease like NASH.

Part 3: Experimental Workflows for Comparative Assessment

Evaluating the differential effects of FXR agonists requires a multi-tiered approach, from in vitro molecular assays to in vivo animal models.

Workflow for In Vitro Potency and Selectivity Assessment

This workflow is designed to establish the fundamental pharmacological properties of a novel FXR agonist compared to a benchmark like OCA.

Caption: Fig 2. Workflow for in vitro characterization of FXR agonists.

Experimental Protocol: Time-Resolved FRET (TR-FRET) Assay

  • Objective: To quantify the binding affinity (EC50) of a test compound to the FXR ligand-binding domain (LBD).

  • Materials:

    • Recombinant human FXR-LBD tagged with Glutathione S-transferase (GST).

    • Biotinylated steroid receptor coactivator-1 (SRC-1) peptide.

    • Europium-labeled anti-GST antibody (Donor).

    • Streptavidin-conjugated Allophycocyanin (APC) (Acceptor).

    • Test compounds (e.g., OCA, Tropifexor) in DMSO.

    • Assay buffer.

  • Procedure:

    • Prepare a serial dilution of the test compounds in assay buffer.

    • In a 384-well plate, add the FXR-LBD-GST protein, biotinylated SRC-1 peptide, and the test compound dilutions.

    • Incubate for 1 hour at room temperature to allow for binding equilibrium.

    • Add the TR-FRET detection reagents (Europium-anti-GST and Streptavidin-APC).

    • Incubate for 2 hours in the dark.

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (Acceptor) and 620 nm (Donor) following excitation at 340 nm.

    • Causality: The binding of an agonist (test compound) to FXR-LBD induces a conformational change that promotes the recruitment of the SRC-1 coactivator peptide. This brings the Europium donor and the APC acceptor into close proximity, allowing for a FRET signal to occur. The strength of the signal at 665 nm is directly proportional to the amount of binding.

    • Data Analysis: Calculate the 665/620 nm emission ratio. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion and Future Directions

Obeticholic Acid established FXR as a valid and potent therapeutic target for reversing fibrosis in NASH. However, its clinical utility is challenged by a significant side-effect burden. The development of next-generation, non-steroidal, and gut-biased FXR agonists represents a logical and necessary evolution in the field. Preclinical and early clinical data strongly suggest that these newer agents, such as Cilofexor and Tropifexor, can achieve a better-tolerated safety profile, particularly concerning pruritus and adverse lipid changes.

While they have not yet replicated the standalone anti-fibrotic efficacy of OCA in late-stage trials, their superior tolerability makes them ideal candidates for long-term administration and, crucially, for use in combination therapies. The future of NASH treatment will likely involve a multi-targeted approach, combining agents with complementary mechanisms of action. A well-tolerated FXR agonist could serve as the backbone of such a regimen, paired with agents targeting metabolic pathways (e.g., THR-β agonists like Resmetirom) or inflammatory cascades (e.g., CCR2/5 antagonists). Continued research will focus on optimizing the therapeutic index of FXR activation and defining its place in the evolving armamentarium against NASH.

References

  • Title: Obeticholic Acid—A Pharmacological and Clinical Review Source: MDPI URL: [Link]

  • Title: The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis and Liver Source: Hepatology URL: [Link]

  • Title: Obeticholic Acid (OCA): Benefits and Challenges in NASH Management Source: Walsh Medical Media URL: [Link]

  • Title: Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: A new mechanism of obeticholic acid on NASH treatment by inhibiting NLRP3 inflammasome activation in macrophage Source: PubMed URL: [Link]

  • Title: Hepagene Therapeutics Reports Positive Top-line Results for Phase 2a RISE Study of FXR Agonist HPG1860 in Patients with NASH Source: FirstWord Pharma URL: [Link]

  • Title: FXR agonists for NASH: How are they different and what difference do they make? Source: Wiley Online Library URL: [Link]

  • Title: Tropifexor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Cilofexor - Gilead Sciences/Phenex Pharmaceuticals Source: AdisInsight URL: [Link]

  • Title: Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Intestinal Farnesoid X Receptor Signaling Modulates Metabolic Disease Source: Karger Publishers URL: [Link]

  • Title: Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism Source: PubMed URL: [Link]

  • Title: The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Tropifexor - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]

  • Title: Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance. Source: California Institute for Regenerative Medicine (CIRM) URL: [Link]

  • Title: TROPIFEXOR Source: New Drug Approvals URL: [Link]

  • Title: (PDF) Obeticholic acid-a new therapy in PBC and NASH Source: ResearchGate URL: [Link]

  • Title: Hepagene Therapeutics Source: Hepagene Therapeutics URL: [Link]

  • Title: Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases Source: Frontiers in Pharmacology URL: [Link]

  • Title: Obeticholic Acid - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: FXR Agonists as Therapeutic Options for NAFLD/NASH and their Clinical Trial Status Source: The FASEB Journal URL: [Link]

  • Title: Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: NASH Target Development Service for Farnesoid X Receptor (FXR) Activators Source: Creative Biolabs URL: [Link]

  • Title: Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents Source: ResearchGate URL: [Link]

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Molecular Mechanisms: FXR Agonism in Fibrosis Resolution

Author: BenchChem Technical Support Team. Date: March 2026

The Farnesoid X Receptor (FXR) has become a premier target for therapeutic intervention in non-alcoholic steatohepatitis (NASH) and severe fibrotic liver diseases. As a master regulator of bile acid, lipid, and glucose homeostasis, FXR agonism profoundly shifts the liver’s metabolic state. In this technical comparison, we dissect two prominent non-steroidal FXR agonists: the pioneering PX-102 and its clinically advanced successor, Cilofexor (GS-9674) .

While both compounds drive anti-fibrotic efficacy, they highlight a critical lesson in drug development: overcoming on-target liabilities without sacrificing target engagement. This guide provides an evidence-based comparison of their impact on liver fibrosis markers and provides field-proven methodologies for preclinical validation.

To understand the comparative efficacy of PX-102 and Cilofexor, we must first examine the causality behind FXR-mediated fibrosis resolution. Hepatic fibrosis is not a spontaneous event; it is driven by the transdifferentiation of quiescent Hepatic Stellate Cells (HSCs) into extracellular matrix (ECM)-producing myofibroblasts[1].

Activation of FXR by non-steroidal agonists acts via a dual "gut-liver" axis mechanism[2][3]:

  • Hepatic Intracellular Signaling: Ligand binding in hepatocytes upregulates Small Heterodimer Partner (SHP), which represses CYP7A1, limiting bile acid synthesis and subsequent hepatotoxicity[3].

  • Paracrine/Endocrine HSC Deactivation: In the ileum, FXR induces the secretion of Fibroblast Growth Factor 15/19 (FGF15/19). In the liver, both FGF15/19 signaling and localized FXR activation suppress HSC activation markers, downregulating structural matrix proteins (COL1A1) and matrix metalloproteinase inhibitors (TIMP-1)[4][5].

FXR_Pathway cluster_hepatocyte Hepatocyte cluster_ileum Enterocyte / Gut-Liver Axis cluster_HSC Hepatic Stellate Cell (HSC) Agonist FXR Agonist (PX-102 / Cilofexor) FXR Farnesoid X Receptor (Nuclear Activation) Agonist->FXR SHP SHP Upregulation FXR->SHP FGF15 FGF15 / FGF19 Secretion FXR->FGF15 HSC_Deact HSC Deactivation FXR->HSC_Deact Paracrine Effects CYP7A1 CYP7A1 Repression (Bile Acid Synthesis ↓) SHP->CYP7A1 FGF15->HSC_Deact Fibro_Markers Fibrosis Markers ↓ (COL1A1, TIMP1, α-SMA) HSC_Deact->Fibro_Markers

Fig 1. Mechanistic signaling of FXR agonists driving HSC deactivation and fibrosis marker reduction.

Comparative Pharmacology: PX-102 vs. Cilofexor

PX-102 was developed as a highly potent, fully synthetic non-steroidal agonist. While it demonstrated massive hepatoprotective and anti-fibrotic effects in preclinical models, Phase I multiple ascending dose (MAD) studies revealed dose-dependent elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST), alongside problematic lipid shifts (such as HDL-c lowering)[6].

To overcome these liabilities, structurally related molecules were screened, leading to the development of Cilofexor (GS-9674) . Cilofexor was engineered to preserve the robust target engagement (evident via dose-proportional increases in FGF-19) and anti-fibrotic properties, but without triggering transaminase spikes or negatively altering total cholesterol profiles.

Table 1: Pharmacological & Safety Profiling
ParameterPX-102Cilofexor (GS-9674)
Agonist Type Non-steroidal, fully synthetic[7]Non-steroidal, fully synthetic[8]
In Vivo Efficacy Dose ~10 mg/kg (Rat CDA-HFD model)~30 mg/kg (Rat CDA-HFD model)
Target Engagement Robust FGF-19 / FGF-15 inductionRobust FGF-19 / FGF-15 induction[5]
Hepatotoxicity Dose-dependent ALT/AST elevationNo ALT increases observed
Lipid Perturbation Significant HDL-c loweringMinimal to no total cholesterol changes[3]

Impact on Fibrosis Markers

Both compounds profoundly reduce specific structural and pathological markers in advanced liver disease models. In a choline-deficient high-fat diet (CDA-HFD) rat model, 30 mg/kg of Cilofexor yielded statistically comparable anti-fibrotic efficacy to 10 mg/kg of PX-102.

Table 2: Quantitative Reduction of Fibrosis Markers
Fibrosis MarkerPathological RoleEffect Observed (PX-102 & Cilofexor)
COL1A1 Primary structural collagen in ECMCilofexor (30 mg/kg) nearly halves col1a1 gene expression in NASH rats[4].
TIMP-1 Inhibits ECM degradationBoth agonists downregulate expression, shifting the balance toward matrix degradation[4].
Desmin / α-SMA Specific biomarkers of HSC activationSignificant reduction in Desmin-positive area via immunohistochemistry[4][9].
Sirius Red Histological stain for collagen networkingDose-dependent decrease in Picro-Sirius red-stained area and total hydroxyproline[4][9].

Self-Validating Protocol for Preclinical Profiling

As application scientists, we must treat biological assays as interconnected logic gates. A simple endpoint measurement is prone to false positives or negatives. The following self-validating workflow ensures that reductions in distal fibrosis markers (like COL1A1) are causally linked to FXR target engagement, rather than systemic toxicity.

Step-by-Step Experimental Workflow
  • NASH/Fibrosis Model Induction: Use a Choline-Deficient L-Amino Acid-defined High-Fat Diet (CDAHFD) in C57BL/6J mice. Causality Note: This model rapidly drives hepatocellular injury and aggressive HSC activation, mimicking advanced human NASH better than a standard high-fat diet.

  • Intervention & Dosing: Orally gavage Cilofexor (30 mg/kg) or PX-102 (10 mg/kg) daily for 10–14 weeks[4].

  • Internal Control Check (Target Engagement): Before assessing fibrosis, harvest the terminal ileum and liver. Perform RT-qPCR to confirm Fgf15 upregulation (ileum) and Cyp7a1 repression (liver). Validation Logic: If these genes do not shift, the drug was not bioavailable or active, invalidating downstream fibrosis data.

  • HSC Activation Assessment: Perform Immunohistochemistry (IHC) on formalin-fixed liver sections for Desmin or α-SMA.

  • Terminal ECM Quantification: Analyze Col1a1 mRNA via qPCR, and quantify total collagen content using a biochemical Hydroxyproline assay and Picro-Sirius Red morphometry[4].

Protocol_Workflow Model 1. Disease Model (CDAHFD Diet) Dosing 2. Oral Dosing (PX-102 / Cilofexor) Model->Dosing Validate 3. Target Validation (Fgf15 ↑ / Cyp7a1 ↓) Dosing->Validate Assay 4. Marker Assay (COL1A1, α-SMA, Sirius Red) Validate->Assay

Fig 2. Self-validating preclinical workflow ensuring drug bioavailability prior to efficacy assessment.

Translational Reality: The Clinical Perspective

While PX-102 paved the way by validating non-steroidal FXR agonism, it ultimately served as a proof-of-concept tool. Cilofexor successfully entered human clinical trials due to its cleaned-up liability profile. However, translating preclinical success into clinical outcomes has revealed the deep complexities of human liver disease.

  • NASH (ATLAS Trial): In a Phase 2 study of advanced NASH-related fibrosis, Cilofexor monotherapy failed to meet the primary endpoint of a ≥1-stage improvement in fibrosis without worsening of NASH[10]. However, when combined with the acetyl-CoA carboxylase (ACC) inhibitor firsocostat, the combination resulted in significant improvements in multiple non-invasive measures of fibrosis (such as ELF scores), liver biochemistry, and steatosis[10].

  • Primary Sclerosing Cholangitis (PRIMIS Trial): In Phase 3 evaluations for noncirrhotic PSC, Cilofexor unfortunately did not slow fibrosis progression compared to placebo, leading to the study's early termination[11].

Key Takeaway for Researchers: Mono-targeting FXR efficiently halts fibrosis in highly controlled, homogenous animal models. However, the redundant fibrogenic pathways in human disease necessitate combination therapies. Future preclinical validation should profile non-steroidal FXR agonists like Cilofexor in combination with anti-inflammatory, metabolic, or direct anti-fibrotic agents (e.g., LOXL2 inhibitors)[1][10].

References

1.8 - Wikipedia 2.4 - NIH 3. - Phenex Pharmaceuticals 4.11 - Springer Medicine 5.5 - MedChemExpress 6.9 - NIH 7.10 - Healio 8.6 - NIH 9.7 - AME Groups 10.1 - Frontiers 11.2 - NIH 12.3 - Thieme Connect

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A Comparative Benchmarking Guide to PX-102 and Standard-of-Care FXR Agonists

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the landscape of Farnesoid X Receptor (FXR) targeted therapies, a comprehensive understanding of the comparative performance of available agonists is paramount. This guide provides an in-depth technical comparison of the first-generation non-steroidal FXR agonist, PX-102, against the second-generation non-steroidal agonist, Cilofexor, and the steroidal standard-of-care, Obeticholic Acid (OCA).

The evolution from PX-102 to Cilofexor represents a significant advancement in the pursuit of a safer, more targeted FXR agonist. While PX-102 demonstrated potent FXR activation, its clinical development was halted due to off-target effects, including elevated alanine aminotransferase (ALT) levels and unfavorable changes in cholesterol profiles[1][2]. This guided the development of Cilofexor, which was engineered for an intestinal bias to minimize hepatic side effects while retaining therapeutic efficacy[1]. This guide will dissect the nuances of these compounds, providing the experimental data and protocols necessary for informed decision-making in your research.

The Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor primarily expressed in the liver and intestine, playing a critical role in bile acid, lipid, and glucose metabolism[3]. Upon activation by its natural ligands, bile acids, or synthetic agonists, FXR heterodimerizes with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) on the DNA, modulating the transcription of target genes. Key downstream effects include the suppression of bile acid synthesis via the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

FXR_Signaling_Pathway cluster_cell Hepatocyte FXR FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) on DNA FXR_RXR->FXRE Binds to SHP SHP (Small Heterodimer Partner) FXRE->SHP Induces Transcription CYP7A1 CYP7A1 Gene SHP->CYP7A1 Inhibits Transcription Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Drives FXR_Agonist FXR Agonist (e.g., PX-102, Cilofexor, OCA) FXR_Agonist->FXR Activation

Caption: Simplified FXR signaling pathway in a hepatocyte.

Head-to-Head Benchmarking: PX-102 vs. Cilofexor vs. Obeticholic Acid

The therapeutic potential of an FXR agonist is defined by its potency, efficacy, and safety profile. Below is a comparative summary of PX-102, Cilofexor, and Obeticholic Acid based on available preclinical and clinical data.

ParameterPX-102Cilofexor (GS-9674)Obeticholic Acid (OCA)
Compound Class Non-steroidalNon-steroidalSteroidal (Bile Acid Analog)
Potency (EC50) Potent (estimated ~50-150 nM)43 nM[4][5]99 nM[6][7]
Key Clinical Finding Discontinued due to elevated ALT and adverse cholesterol changes[1][2].Favorable safety profile, demonstrated improvements in markers of cholestasis and liver injury[4][8].Approved for Primary Biliary Cholangitis; demonstrated improvement in liver fibrosis in NASH, but with pruritus as a common side effect[3][9][10][11][12][13].
Tissue Selectivity Primarily hepaticIntestinally-biased[1]Systemic

Experimental Protocols for FXR Agonist Characterization

To ensure robust and reproducible data, standardized in vitro assays are essential for characterizing FXR agonists. Here, we provide detailed protocols for two fundamental assays: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for assessing potency and a cell-based reporter gene assay for evaluating efficacy.

In Vitro Potency Determination: TR-FRET Co-activator Recruitment Assay

This biochemical assay measures the ability of a test compound to promote the interaction between the FXR ligand-binding domain (LBD) and a co-activator peptide, providing a quantitative measure of agonist potency (EC50). The TR-FRET technology offers a homogenous, no-wash format suitable for high-throughput screening[14][15][16][17][18].

TR_FRET_Workflow cluster_workflow TR-FRET Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - GST-FXR-LBD - Biotin-SRC-1 Peptide - Tb-anti-GST (Donor) - SA-d2 (Acceptor) - Test Compounds (PX-102, etc.) Start->Prepare_Reagents Dispense Dispense Reagents and Test Compounds into 384-well plate Prepare_Reagents->Dispense Incubate Incubate at Room Temperature for 2 hours (protected from light) Dispense->Incubate Read_Plate Read TR-FRET Signal on a compatible plate reader Incubate->Read_Plate Analyze_Data Analyze Data: - Calculate FRET ratio - Plot dose-response curve - Determine EC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the FXR TR-FRET assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X stock of GST-tagged FXR-LBD and a 2X stock of biotinylated-SRC-1 co-activator peptide in assay buffer.

    • Prepare a 4X stock of terbium-labeled anti-GST antibody (donor) and a 4X stock of streptavidin-d2 (acceptor) in detection buffer.

    • Prepare serial dilutions of test compounds (PX-102, Cilofexor, OCA) and a reference agonist (e.g., GW4064) in assay buffer.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the 2X GST-FXR-LBD to each well.

    • Add 5 µL of the test compound dilutions to the respective wells.

    • Add 5 µL of the 2X Biotin-SRC-1 peptide to all wells.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the 4X Tb-anti-GST and 5 µL of the 4X SA-d2 mixture to all wells.

  • Incubation:

    • Seal the plate and incubate for 2 hours at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the FRET ratio against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vitro Efficacy Determination: FXR Reporter Gene Assay

This cell-based assay measures the transcriptional activity of FXR in response to agonist treatment. It provides a measure of the maximal efficacy (Emax) of a compound. Commonly used cell lines include HEK293T or HepG2 cells[19][20][21][22][23][24].

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Seed cells into a 96-well plate at a suitable density.

    • Co-transfect the cells with an FXR expression plasmid, an RXR expression plasmid, and a luciferase reporter plasmid containing an FXRE promoter. A Renilla luciferase plasmid can be co-transfected for normalization.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds (PX-102, Cilofexor, OCA) and a reference agonist.

    • Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against the log concentration of the test compound to determine the Emax.

Concluding Remarks

The journey from PX-102 to Cilofexor underscores a critical principle in drug development: the optimization of tissue-specific activity to enhance the therapeutic window. While both are potent non-steroidal FXR agonists, the intestinal bias of Cilofexor mitigates the hepatic liabilities observed with PX-102[1]. Obeticholic acid, as a steroidal agonist, remains a valuable, albeit systemically acting, tool and benchmark in FXR research.

For researchers, the choice of agonist will depend on the specific experimental question. PX-102 can serve as a tool to study the consequences of potent, systemic non-steroidal FXR activation, including potential off-target effects. Cilofexor is a more refined tool for investigating the therapeutic effects of gut-restricted FXR activation. Obeticholic acid provides a benchmark against the current clinical standard.

The provided protocols for TR-FRET and reporter gene assays offer a robust framework for the in-house characterization and comparison of these and other novel FXR agonists. By understanding the distinct profiles of these compounds, researchers can better design their experiments and contribute to the advancement of therapies for metabolic and liver diseases.

References

  • Trauner, M., Gulamhusein, A., Hameed, B., et al. (2019). The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis. Hepatology, 70(3), 788-801. [Link]

  • New Drug Approvals. (2020, September 5). CILOFEXOR. [Link]

  • Patient Care Online. (2022, July 12). Obeticholic Acid in NASH Significantly Improves Liver Fibrosis: Topline Phase 3 Study Findings. [Link]

  • Sanyal, A. J., Ratziu, V., Loomba, R., et al. (2023). Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis. Journal of Hepatology, 78(Supplement_1), S2. [Link]

  • Younossi, Z. M., Ratziu, V., Loomba, R., et al. (2019). Obeticholic acid for the treatment of non-alcoholic steatohepatitis: interim analysis from a multicentre, randomised, placebo-controlled phase 3 trial. The Lancet, 394(10215), 2184-2196. [Link]

  • Digestive Disease Week. (2022). NEW SAFETY AND EFFICACY ANALYSES FROM THE REGENERATE TRIAL OF OBETICHOLIC ACID FOR THE TREATMENT OF NONALCOHOLIC STEATOHEPATITIS. [Link]

  • HCPLive. (2024, May 21). REGENERATE: Final Results for Obeticholic Acid for Pre-Cirrhotic Fibrosis Due to NASH. [Link]

  • AdooQ Bioscience. Obeticholic Acid. [Link]

  • BPS Bioscience. FXR Agonist Assay Kit (TR-FRET). [Link]

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  • ResearchGate. (2014). Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes. [Link]

  • BPS Bioscience. FXR Agonist Assay Kit (TR-FRET). [Link]

  • Sepe, V., Renga, B., Festa, C., et al. (2025). Structure‐Based Discovery of Obeticholic Acid Derivatives as Novel Farnesoid X Receptor Partial Agonists with Improved Selectivity and Reduced Off‐Target Effects. ChemMedChem. [Link]

  • Hiripitiyage, D., et al. (2024). Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Reiberger, T., et al. (2021). The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model. International Journal of Molecular Sciences, 22(2), 615. [Link]

  • INDIGO Biosciences. Human Farnesoid X Receptor (FXR, NR1H4) Reporter Assay System. [Link]

  • INDIGO Biosciences. Human Farnesoid X Receptor (FXR, NR1H4) Reporter Assay System 384-well Format. [Link]

  • Yu, D. D., Lin, W., Chen, T., & Forman, B. M. (2014). Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery. Bioorganic & medicinal chemistry, 22(19), 5353–5360. [Link]

  • INDIGO Biosciences. Human Farnesoid X Receptor (FXR, NR1H4) All-inclusive. [Link]

  • Vavrova, K., Ligasova, A., & Koberna, K. (2020). Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines. Frontiers in pharmacology, 11, 1039. [Link]

  • ResearchGate. (2025). The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model. [Link]

  • ChEMBL. (2014). Development of time resolved fluorescence resonance energy transfer-based assay for FXR antagonist discovery. [Link]

  • Soisson, S. M., et al. (2008). Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation. Proceedings of the National Academy of Sciences, 105(14), 5337-5342. [Link]

  • Patsnap Synapse. Px-102. [Link]

  • Inxight Drugs. PX-102. [Link]

  • ResearchGate. Experimental EC50 values and efficacy for compounds on chimeric FXR... [Link]

  • springermedicine.com. (2025, November 11). Cilofexor shows no liver fibrosis benefits for patients with PSC. [Link]

  • ResearchGate. (2020). (PDF) Cilofexor, a Nonsteroidal FXR Agonist, in Non‐Cirrhotic Patients with Nonalcoholic Steatohepatitis: A Phase 2 Randomized Controlled Trial. [Link]

  • He, L., et al. (2017). Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models. Pharmacology research & perspectives, 5(6), e00368. [Link]

  • Li, Y., et al. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC advances, 11(3), 1756–1765. [Link]

  • He, L., et al. (2017). Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models. Pharmacology research & perspectives, 5(6), e00368. [Link]

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A Guide to Reproducing and Comparing Phase I Data of the Farnesoid X Receptor Agonist Phenex Pharmaceuticals' PX-102

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals seeking to understand and conceptually reproduce the Phase I clinical trial data of PX-102, a non-steroidal farnesoid X receptor (FXR) agonist developed by Phenex Pharmaceuticals. The development of PX-102 was discontinued after Phase I trials due to safety signals, which subsequently informed the development of a successor compound, cilofexor (GS-9674).[1][2] This guide will delve into the likely methodologies of the PX-102 Phase I studies, compare its performance with other notable FXR agonists, and provide the scientific rationale behind the experimental design.

Introduction to PX-102 and the Role of FXR

The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine, playing a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][3] Activation of FXR has shown therapeutic promise for a range of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH).[3] PX-102 was developed as a potent, synthetic, non-steroidal FXR agonist with the aim of treating NASH and other severe liver diseases.[3]

While preclinical studies in animal models demonstrated promising hepatoprotective and metabolic benefits, the translation to human subjects in Phase I trials revealed dose-limiting toxicities.[3][4] Understanding the nuances of the PX-102 Phase I data is therefore crucial for the broader field of FXR agonist development, offering valuable lessons in navigating the therapeutic window for this important drug target.

Mechanism of Action of FXR Agonists

FXR activation initiates a cascade of transcriptional events. In the liver, it suppresses bile acid synthesis by downregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this pathway. A key pharmacodynamic marker for this activity is the reduction in serum levels of 7α-hydroxy-4-cholesten-3-one (C4), a downstream product of CYP7A1.[1] In the intestine, FXR activation induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19), which then travels to the liver to further suppress bile acid synthesis.[1][4]

cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte FXR_intestinal FXR FGF19 FGF19 Secretion FXR_intestinal->FGF19 PX102_intestinal PX-102 PX102_intestinal->FXR_intestinal CYP7A1 CYP7A1 Expression FGF19->CYP7A1 FXR_hepatic FXR FXR_hepatic->CYP7A1 PX102_hepatic PX-102 PX102_hepatic->FXR_hepatic Bile_Acid Bile Acid Synthesis CYP7A1->Bile_Acid C4 Serum C4 Bile_Acid->C4

Caption: Simplified signaling pathway of PX-102 as an FXR agonist.

Reproducing the PX-102 Phase I Clinical Trials

Two key Phase I studies were conducted for PX-102: a Single Ascending Dose (SAD) study (NCT01998659) and a Multiple Ascending Dose (MAD) study (NCT01998672).[1] Both were designed as single-center, double-blind, randomized, placebo-controlled, parallel-group studies in healthy male subjects.[1][5]

Study Population and Design

To conceptually reproduce these studies, the following inclusion and exclusion criteria, based on the clinical trial registrations, should be considered:

Table 1: Key Inclusion and Exclusion Criteria for PX-102 Phase I Trials

Inclusion CriteriaExclusion Criteria
Healthy male subjects of Caucasian origin, 18-45 years old.[5]Female gender.[5]
Body Mass Index (BMI) between 20-29 kg/m ².[5]Use of prescription or non-prescription drugs within 7 days prior to dosing.[5]
Normal serum triglyceride, total cholesterol, and liver enzyme levels.[5]History of biliary or chronic liver disease.[5]
HbA1c ≤ 6.5%.[5]History of alcoholism or drug abuse.[5]
Investigational Product and Dosing

PX-102 was administered as an oral drinking solution.[4] While the exact composition of the formulation is not publicly available, a typical oral suspension for a Phase I study would likely consist of the active pharmaceutical ingredient (API) suspended in a vehicle containing a suspending agent (e.g., carboxymethylcellulose), a wetting agent, a buffer to control pH, and potentially a preservative and flavoring agent.

Dosing Regimens:

  • SAD Study (NCT01998659): Single oral doses ranging from 0.15 mg/kg to 4.5 mg/kg were administered.[1]

  • MAD Study (NCT01998672): Multiple ascending oral doses were administered for 7 days. Specific dose levels are not detailed in the public registry but likely started at a fraction of the higher doses tested in the SAD study.

Experimental Protocols

The following protocols are based on standard practices for Phase I trials of oral FXR agonists and the available information on the PX-102 studies.

cluster_pre_dose Pre-Dose cluster_dosing Dosing cluster_post_dose Post-Dose Screening Screening & Baseline Assessments Randomization Randomization Screening->Randomization Dosing PX-102 or Placebo Administration Randomization->Dosing PK_PD_Sampling Pharmacokinetic & Pharmacodynamic Sampling Dosing->PK_PD_Sampling Safety_Monitoring Safety Monitoring (Vital Signs, ECG, AEs) Dosing->Safety_Monitoring Data_Analysis Data Analysis PK_PD_Sampling->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: General experimental workflow for a Phase I clinical trial.

The objective of the PK analysis is to characterize the absorption, distribution, metabolism, and excretion (ADME) of PX-102.

Protocol:

  • Sample Collection: Collect serial blood samples at pre-defined time points. A typical schedule for an oral drug would be pre-dose (0 hours), and then at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify PX-102 concentrations in plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This is the standard for small molecule quantification in biological matrices due to its high sensitivity and specificity.

  • Data Analysis: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

The PD analysis aims to measure the biological effects of PX-102 on its target pathway.

Protocol:

  • Biomarker Selection: The primary PD biomarkers for FXR agonists are serum FGF19 and C4.

  • Sample Collection: Collect blood samples for PD analysis at baseline (pre-dose) and at several time points post-dose, often coinciding with PK samples (e.g., 0, 4, 8, 12, and 24 hours).

  • FGF19 Analysis: Measure serum FGF19 concentrations using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. Several validated kits are available for this purpose.[6]

  • C4 Analysis: Measure serum C4 concentrations using a validated LC-MS/MS method. This is the preferred method for its accuracy and sensitivity.[1][3][7]

  • Data Analysis: Analyze the change from baseline in FGF19 and C4 levels at each dose level and time point.

This is a primary objective of any Phase I trial.

Protocol:

  • Monitoring: Continuously monitor subjects for adverse events (AEs).

  • Vital Signs: Regularly measure vital signs (blood pressure, heart rate, respiratory rate, and temperature).

  • ECGs: Perform electrocardiograms at baseline and at specified intervals post-dose.

  • Clinical Laboratory Tests: Collect blood and urine samples for standard clinical chemistry and hematology panels at baseline and at the end of the study. Key parameters to monitor for FXR agonists include liver function tests (ALT, AST, bilirubin) and lipid panels (total cholesterol, LDL, HDL, triglycerides).

Expected Results and Comparison with Alternatives

The publicly available data on PX-102 indicates clear target engagement but also significant safety concerns that led to its discontinuation.

PX-102 Phase I Data Summary

Table 2: Summary of Expected PX-102 Phase I Outcomes

ParameterFindingImplication
Pharmacodynamics
FGF19Dose-dependent increase, up to 1600% at higher doses.[1]Confirms intestinal FXR activation.
C4Dose-dependent decrease, with an 80% reduction at the lowest dose (0.15 mg/kg).[1]Confirms hepatic FXR activation and suppression of bile acid synthesis.
Safety
ALT2-fold increase in activity.[1][2]Suggests potential hepatotoxicity, a major safety concern.
CholesterolChanges in cholesterol levels.[1][2]A known on-target effect of FXR agonists that needs to be managed.
PruritusIndividual cases noted.[4]A common side effect of FXR agonists.
Comparison with Other FXR Agonists

A comparison with other FXR agonists that have progressed further in clinical development provides valuable context for the PX-102 findings.

Table 3: Comparison of Phase I Data for Selected FXR Agonists

FeaturePX-102Obeticholic Acid (OCA)Cilofexor (GS-9674)
Type Non-steroidalSteroidal (bile acid analog)Non-steroidal
Developer Phenex PharmaceuticalsIntercept PharmaceuticalsGilead Sciences (originally Phenex)
PD Effect (FGF19/C4) Strong, dose-dependentDose-dependentDose-dependent
Key Safety Findings 2-fold ALT increase, cholesterol changes.[1][2]Dose-dependent pruritus, increases in LDL cholesterol.Generally well-tolerated, some pruritus reported.
Development Status Discontinued after Phase I.[1]Approved for Primary Biliary Cholangitis (PBC), development for NASH faced setbacks.In late-stage clinical trials for NASH and PSC.

The development of cilofexor was directly informed by the challenges encountered with PX-102. The goal was to create a compound with a more manageable safety profile, potentially through a more intestine-biased FXR activation.[1][2]

Conclusion: Lessons from PX-102

The story of PX-102 is a salient example of the challenges in drug development, particularly for targets like FXR where on-target effects can lead to a narrow therapeutic window. While PX-102 demonstrated clear evidence of target engagement, the associated safety signals, particularly the elevation in liver enzymes, were prohibitive for further development.

For researchers in this field, reproducing and understanding the PX-102 Phase I data provides a critical case study in:

  • The importance of early safety and tolerability assessment: The robust design of the Phase I trials for PX-102 allowed for the timely identification of safety concerns.

  • The value of pharmacodynamic biomarkers: FGF19 and C4 proved to be sensitive and reliable markers of FXR activation, confirming the drug was hitting its target.

  • Iterative drug design: The findings from the PX-102 program were not a failure but rather a crucial data set that guided the development of a potentially safer and more effective second-generation compound, cilofexor.

This guide provides a foundational framework for understanding the PX-102 Phase I program. While specific proprietary details of the protocols are not publicly available, the principles and methodologies outlined here, combined with the publicly accessible data, offer a robust starting point for any scientific investigation into this important area of metabolic drug discovery.

References

  • Px-102 - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved March 7, 2026, from [Link]

  • Phenex initiates Phase I first-in-man study with its clinical development candidate Px-102. (2011, September 19). Business Wire. Retrieved March 7, 2026, from [Link]

  • Ali, A. H., & Carey, E. J. (2014). Recent advances in the development of farnesoid X receptor agonists.
  • ClinicalTrials.gov. (2014, November 4). Single Ascending Oral Dose Phase I Study With Px-102. Retrieved March 7, 2026, from [Link]

  • Li, T., et al. (2022). Farnesoid X receptor (FXR) agonists induce hepatocellular apoptosis and impair hepatic functions via FXR/SHP pathway.
  • Patsnap. (n.d.). Phenex Pharmaceuticals AG - Drug pipelines, Patents, Clinical trials. Retrieved March 7, 2026, from [Link]

  • Kremoser, C., et al. (2017). Efficacy and safety of a novel synergistic drug candidate, CRx-102, in hand osteoarthritis.
  • Kremoser, C., et al. (2024). Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease. Journal of Pharmacology and Experimental Therapeutics, 389(1), 1-13.
  • Phenex Pharmaceuticals AG. (n.d.). [Poster presentation on PX-102 and GS-9674]. Retrieved March 7, 2026, from a presentation slide deck available through online searches.
  • ClinicalTrials.gov. (2014, November 4). Multiple Ascending Oral Dose Phase I Study With Px-102. Retrieved March 7, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling PX-102 Trans Racemate

Author: BenchChem Technical Support Team. Date: March 2026

A Note on PX-102 Trans Racemate: As a novel chemical entity, "PX-102 trans racemate" currently lacks a comprehensive toxicological profile. Therefore, this guide is predicated on the precautionary principle, treating PX-102 as a potent compound with the potential for significant biological activity and unknown long-term health effects. The following protocols are designed to provide a robust framework for ensuring operator safety during all handling procedures. Every new chemical introduced into the workplace requires a thorough risk assessment to identify its specific properties and potential hazards.[1][2]

The Foundation: Risk Assessment and the Hierarchy of Controls

Before any handling of PX-102 trans racemate, a comprehensive, activity-specific risk assessment is mandatory.[3][4] This assessment is not merely a procedural formality; it is the cornerstone of a safe laboratory environment. The process involves identifying the hazards associated with the chemical and the specific tasks to be performed.[4] The primary goal is to implement engineering and administrative controls to minimize exposure. Personal Protective Equipment (PPE) is the final, though critical, line of defense when inherent hazards cannot be eliminated.[5][6]

The hierarchy of controls, from most to least effective, is:

  • Elimination/Substitution: Not applicable for new drug development.

  • Engineering Controls: Handling PX-102 exclusively within certified chemical fume hoods, ventilated balance enclosures, or glove boxes.[7][8]

  • Administrative Controls: Establishing clear Standard Operating Procedures (SOPs), designated handling areas, and comprehensive training for all personnel.

  • Personal Protective Equipment (PPE): The focus of this guide, to be used in conjunction with all higher-level controls.

Core Personal Protective Equipment (PPE) Protocol for PX-102

The selection of PPE is dictated by the task being performed and the potential routes of exposure (inhalation, dermal contact, ingestion, injection).[9] For a potent powder like PX-102, the primary risks are inhalation of airborne particles and dermal absorption.[5]

Hand Protection: The First Barrier

Due to the risk of dermal absorption and sensitization, double-gloving is mandatory for all tasks involving PX-102.[10]

  • Inner Glove: A standard nitrile examination glove. This layer remains on during the entire experimental workflow.

  • Outer Glove: A chemical-resistant nitrile or neoprene glove. This glove should be changed immediately if contamination is suspected, or at regular intervals (e.g., every 30-60 minutes) during extended procedures.

Causality: The double-gloving technique provides a critical safety buffer. If the outer glove is breached, the inner glove continues to offer protection while the outer is safely removed and replaced. This method significantly reduces the risk of skin contact during the de-gowning process.

Body Protection: Preventing Cross-Contamination

A multi-layered approach to body protection is essential to prevent the contamination of personal clothing and the subsequent spread of PX-102 outside the laboratory.

  • Primary Layer: A disposable, solid-front gown with long sleeves and elasticized cuffs.[11] This gown should be made of a low-permeability fabric.

  • Secondary Layer (for high-risk procedures): For tasks with a high risk of dust generation or splashing, such as weighing large quantities or bulk transfers, disposable coveralls (e.g., Tyvek) worn over the lab gown are required.

Causality: Potent compounds can settle on surfaces, including clothing. A disposable gown acts as a physical barrier that can be safely removed and disposed of at the end of the procedure, effectively containing the contaminant within the designated work area.[10]

Eye and Face Protection: Shielding Against Splashes and Aerosols

Protecting the eyes and face is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[10]

  • Required for PX-102 Handling: Chemical splash goggles are mandatory when handling any amount of PX-102 powder or its solutions.

  • Enhanced Protection: A full-face shield worn over chemical splash goggles is required during procedures with a high risk of splashing or aerosolization.[10]

Causality: The mucous membranes of the eyes are a rapid absorption route for chemical compounds. Goggles provide a seal around the eyes to protect against airborne particulates and splashes, while a face shield offers an additional barrier for the entire face.

Respiratory Protection: The Inhalation Safeguard

Given the powdered nature of PX-102 and the unknown inhalation toxicity, respiratory protection is a critical component of the PPE ensemble.[12] All respiratory protection requires a formal program that includes fit-testing and training, as mandated by OSHA.[11]

  • Low-Dust Procedures: For tasks with minimal dust generation performed within a certified chemical fume hood, a fit-tested N95 respirator is the minimum requirement.

  • High-Dust Procedures: For weighing, transferring powders, or in the event of a spill outside of a containment device, a Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is required.[7][13]

Causality: A PAPR creates positive pressure inside the facepiece, which provides a higher level of protection than a standard N95 respirator.[13] This is crucial when dealing with potent compounds where even minimal inhalation exposure could be harmful.

PPE Requirements by Laboratory Operation

The following table summarizes the required PPE for common laboratory tasks involving PX-102. This should be used as a quick reference, but it does not replace a task-specific risk assessment.

Laboratory Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Receiving/Unpacking Single Pair Nitrile GlovesLab CoatSafety GlassesNot Required (unless package is damaged)
Weighing Powder Double Nitrile GlovesDisposable GownChemical Goggles & Face ShieldPAPR (if outside ventilated enclosure) or N95 (inside)
Preparing Solutions Double Nitrile GlovesDisposable GownChemical GogglesN95 (within fume hood)
Cell Culture Dosing Double Nitrile GlovesDisposable GownChemical GogglesN95 (within BSC)
Animal Dosing Double Nitrile GlovesDisposable GownChemical Goggles & Face ShieldN95 or PAPR (based on procedure)
Waste Disposal Double Nitrile GlovesDisposable GownChemical Goggles & Face ShieldN95

Operational Plan: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Shoe Covers: Don first.

  • Inner Gloves: Don a pair of nitrile gloves.

  • Gown/Coverall: Don the disposable gown, ensuring full coverage.

  • Respirator: Don the N95 or PAPR hood. Perform a seal check.

  • Goggles/Face Shield: Place over the respirator straps.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.

Doffing (Taking Off) Sequence:

This process should be performed slowly and deliberately in a designated "de-gowning" area.

  • Outer Gloves: Remove the most contaminated item first. Peel them off without touching the outside with bare skin.

  • Gown/Coverall & Inner Gloves: Remove the gown by rolling it down and away from the body, turning it inside out. As the gown is removed, peel off the inner gloves at the same time, trapping them inside the rolled-up gown.

  • Face Shield/Goggles: Remove from the back of the head.

  • Respirator: Remove from the back of the head.

  • Shoe Covers: Remove.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Shoe Covers d2 2. Inner Gloves d1->d2 d3 3. Gown / Coverall d2->d3 d4 4. Respirator (N95/PAPR) d3->d4 d5 5. Goggles / Face Shield d4->d5 d6 6. Outer Gloves (over cuff) d5->d6 f1 1. Outer Gloves f2 2. Gown & Inner Gloves (peel together) f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Respirator f3->f4 f5 5. Shoe Covers f4->f5 f6 6. Hand Hygiene f5->f6 exit Exit Work Area f6->exit enter Enter Work Area enter->d1

Caption: Workflow for donning and doffing PPE.

Disposal Plan for Contaminated Materials

All materials that come into contact with PX-102 are considered hazardous waste and must be disposed of accordingly.[14] Improper disposal can lead to environmental contamination and public health risks.[15]

Waste Segregation:
  • Solid Waste: All contaminated PPE (gloves, gowns, shoe covers), weigh papers, pipette tips, and empty vials.

  • Liquid Waste: Unused solutions of PX-102, instrument rinsate, and contaminated cell culture media.

  • Sharps Waste: Contaminated needles and syringes.

Disposal Protocol:
  • Containment at the Source: All solid waste must be placed in a designated, labeled, yellow hazardous waste bag inside the fume hood or BSC.[16]

  • Bagging: When the experiment is complete, securely close the yellow bag. This primary container should then be placed inside a second, larger hazardous waste bag (double-bagging).

  • Liquid Waste: Collect all liquid waste in a clearly labeled, sealed, and shatter-proof hazardous waste container. Never pour PX-102 solutions down the drain.[17]

  • Final Disposal: All PX-102 waste streams (solid, liquid, and sharps) must be disposed of via high-temperature incineration through a licensed hazardous waste contractor.[15][18]

Waste_Disposal cluster_segregation Step 1: Segregation at Source cluster_containment Step 2: Primary Containment source PX-102 Contaminated Materials (PPE, Glassware, Liquids, Sharps) solid Solid Waste (Gloves, Gowns, Plasticware) source->solid liquid Liquid Waste (Solutions, Rinsate) source->liquid sharps Sharps Waste (Needles, Syringes) source->sharps solid_bag Yellow Hazardous Waste Bag (Double-bagged) solid->solid_bag liquid_cont Sealed, Labeled Waste Container liquid->liquid_cont sharps_cont Puncture-Proof Sharps Container sharps->sharps_cont disposal Step 3: Final Disposal (Licensed Contractor) solid_bag->disposal liquid_cont->disposal sharps_cont->disposal incineration High-Temperature Incineration disposal->incineration

Caption: Waste disposal stream for PX-102.

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